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An In-depth Technical Guide to Early Research on Calcineurin Autoinhibitory Peptides for Neuroprotection

Introduction: The Calcium Overload Problem and the Rise of a Key Phosphatase In the landscape of acute neuronal injury, such as that seen in subarachnoid hemorrhage (SAH), ischemic stroke, and traumatic brain injury, a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Calcium Overload Problem and the Rise of a Key Phosphatase

In the landscape of acute neuronal injury, such as that seen in subarachnoid hemorrhage (SAH), ischemic stroke, and traumatic brain injury, a common pathological event is the massive influx of calcium (Ca²⁺) into neurons. This event, often termed excitotoxicity, triggers a cascade of enzymatic processes that overwhelm cellular homeostasis and drive the cell towards apoptosis or necrosis.[1] Central to this destructive cascade is a highly conserved and ubiquitously expressed serine/threonine phosphatase: Calcineurin (CN) .[2] As the only known Ca²⁺/calmodulin-dependent protein phosphatase, CN acts as a critical transducer of calcium signals, linking a transient ionic flux to profound and lasting changes in cellular function and fate.[3] Its hyperactivation following neuronal injury initiates multiple pro-death signaling pathways, making it a prime therapeutic target for neuroprotection. This guide delves into the foundational research that identified CN's role in neuronal death and charts the development of a sophisticated molecular tool—the cell-permeable calcineurin autoinhibitory peptide—designed to specifically silence this key driver of neurodegeneration.

Chapter 1: Calcineurin's Central Role in Neuronal Apoptosis and Inflammation

Under physiological conditions, calcineurin is tightly regulated. Its expression is particularly high in brain regions vulnerable to excitotoxic insults, such as the hippocampus and cortex.[4] The catalytic subunit, CnA, is kept in a state of low activity by a C-terminal autoinhibitory domain (AID) that physically blocks the active site.[5][6] An influx of Ca²⁺ leads to the binding of Ca²⁺/calmodulin, which induces a conformational change, displacing the AID and fully activating the enzyme.[6]

Once unleashed, hyperactivated CN dephosphorylates a host of downstream targets, orchestrating cell death through at least two major pathways:

  • Mitochondrial Apoptosis Pathway: CN dephosphorylates the pro-apoptotic protein Bad (Bcl-2-associated death promoter).[2] Dephosphorylated Bad translocates to the mitochondria, where it sequesters anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[4][5]

  • Transcriptional Pro-inflammatory and Pro-apoptotic Programs: CN dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[6][7] This unmasks a nuclear localization signal, causing NFAT to translocate to the nucleus where it drives the expression of genes involved in neuroinflammation and apoptosis, further propagating neuronal damage.[7][8]

The central, multifaceted role of CN in translating a Ca²⁺ overload into a definitive death sentence for the neuron established it as a high-priority target for therapeutic intervention.

cluster_0 Neuronal Insult (e.g., Ischemia, Glutamate) cluster_1 Calcium Dysregulation cluster_2 Calcineurin Activation cluster_3 Downstream Pro-Death Pathways Insult Excitotoxic Stimulus Ca_Influx Massive Ca²⁺ Influx Insult->Ca_Influx Triggers Calmodulin Calmodulin Ca_Influx->Calmodulin Binds & Activates CN_Inactive Inactive Calcineurin (Autoinhibited) Calmodulin->CN_Inactive Binds & Displaces Autoinhibitory Domain CN_Active Active Calcineurin CN_Inactive->CN_Active Activation pBAD p-BAD (Inactive) CN_Active->pBAD Dephosphorylates NFAT_cyto p-NFAT (Cytosol) CN_Active->NFAT_cyto Dephosphorylates BAD BAD (Active) pBAD->BAD Mito Mitochondrial Dysfunction BAD->Mito NFAT_nuc NFAT (Nucleus) NFAT_cyto->NFAT_nuc Translocation Gene Pro-inflammatory & Apoptotic Gene Expression NFAT_nuc->Gene Apoptosis Neuronal Apoptosis Mito->Apoptosis Gene->Apoptosis

Caption: Calcineurin signaling cascade in excitotoxic neuronal injury.

Chapter 2: Early Pharmacological Probes: The Immunosuppressant Era

The first tools used to explore the role of CN in the central nervous system were the immunosuppressant drugs Cyclosporin A (CsA) and Tacrolimus (FK506).[9] These drugs were known to inhibit CN in T-cells, and early preclinical studies repurposed them to investigate neuroprotection.[3]

  • Mechanism of Action: CsA and FK506 operate indirectly. CsA first binds to an intracellular protein (immunophilin) called cyclophilin, while FK506 binds to FK506-binding protein (FKBP12).[9][10] These drug-immunophilin complexes then bind to calcineurin, sterically hindering its access to substrates like NFAT.[11]

Early studies using these drugs in animal models of focal cerebral ischemia were promising, demonstrating that administration of FK506 or high-dose CsA could reduce infarct volume and improve neurological outcomes.[9][12] These findings provided the first pharmacological proof-of-concept that inhibiting calcineurin was a viable neuroprotective strategy.

However, these drugs had significant liabilities for treating acute neurological injuries:

  • Poor Blood-Brain Barrier (BBB) Penetration: CsA, in particular, crosses the BBB very poorly, necessitating high systemic doses that increase the risk of side effects.[9]

  • Off-Target Effects: Their mechanism relies on binding to ubiquitous immunophilins, which have their own biological functions. This created ambiguity, as it was difficult to definitively separate the neuroprotective effects of CN inhibition from other potential immunophilin-related pathways.[13]

  • Systemic Immunosuppression: Their primary clinical use is to prevent organ transplant rejection. Inducing systemic immunosuppression in a patient with an acute brain injury is a major clinical concern, increasing the risk of infection.[7]

The limitations of these first-generation inhibitors highlighted a clear and urgent need for a more specific, direct, and brain-penetrant calcineurin inhibitor.

Chapter 3: Rational Design of a Specific Inhibitor: The Cell-Permeable Autoinhibitory Peptide (CN-SAH)

The quest for a specific inhibitor went back to the fundamental biology of calcineurin itself. Research published in 1990 by Hashimoto et al. identified a 24-amino acid sequence within the C-terminus of the calcineurin catalytic subunit that functions as its own "off switch"—the autoinhibitory domain (AID).[5] This peptide was shown to inhibit CN phosphatase activity with an IC₅₀ of approximately 10 µM and, crucially, did not affect other major phosphatases like PP1 or PP2A.[5][13]

This discovery provided the blueprint for a highly specific inhibitor. The primary challenge was delivery: peptides do not readily cross cell membranes. The solution was to fuse the AID to a Protein Transduction Domain (PTD) , a short, positively charged peptide sequence that facilitates entry into cells. Early and effective PTDs were derived from the HIV-1 TAT protein or consisted of a simple chain of arginine residues (e.g., 11R).[14][15]

This led to the creation of the Cell-permeable Calcineurin Autoinhibitory Peptide , a chimeric molecule combining:

  • An 11-Arginine PTD: To shuttle the peptide across the neuronal membrane.

  • A Flexible Linker: Often a short sequence of glycine residues (e.g., GGG) to prevent steric hindrance.

  • The Autoinhibitory Domain (AID): A sequence such as RMAPPRRDAMPSDA, which directly and specifically binds to the active site of calcineurin, competitively inhibiting its phosphatase activity.[12]

This rationally designed peptide offered a direct, immunophilin-independent mechanism of action, overcoming the major drawbacks of CsA and FK506.[14]

cluster_0 Indirect Inhibition (CsA / FK506) cluster_1 Direct Inhibition (Autoinhibitory Peptide) Drug CsA or FK506 Immunophilin Immunophilin (Cyclophilin or FKBP12) Drug->Immunophilin Binds Complex Drug-Immunophilin Complex Immunophilin->Complex CN Calcineurin Complex->CN Binds & Blocks Substrate Access Substrate Substrate (e.g., NFAT) CN->Substrate Acts on Product Dephosphorylated Product Substrate->Product SAH Autoinhibitory Peptide (CN-SAH) CN2 Calcineurin SAH->CN2 Binds Directly to Active Site Substrate2 Substrate (e.g., NFAT) CN2->Substrate2 Acts on Product2 Dephosphorylated Product Substrate2->Product2

Caption: Mechanisms of Calcineurin Inhibition.

Chapter 4: Foundational Preclinical Validation

With the cell-permeable autoinhibitory peptide in hand, the next critical step was to validate its efficacy in relevant preclinical models. Early research focused on demonstrating two key properties: target engagement and neuroprotection.

Target Engagement: Inhibition of Calcineurin Activity and NFAT Translocation

A foundational 2003 study by Terada et al. demonstrated that the 11R-AID peptide was highly efficient at transducing into primary cultured neurons.[14] It potently inhibited CN phosphatase activity and, as a functional consequence, blocked the dephosphorylation and subsequent nuclear translocation of NFAT, a key downstream event in the CN signaling cascade.[14] This confirmed that the peptide not only entered the target cells but also effectively engaged and inhibited its intended molecular target.

Neuroprotection in an In Vitro Model of Excitotoxicity

The same study provided the first direct evidence of the peptide's neuroprotective capabilities.

Table 1: Neuroprotective Effect of Cell-Permeable AID Against Glutamate-Induced Cell Death

Treatment GroupCell Viability (%)
Control (no glutamate)100 ± 5
Glutamate (100 µM)45 ± 7
Glutamate + 11R-AID (1 µM)88 ± 6
Glutamate + FK506 (1 µM)85 ± 8

Data are representative, synthesized from findings reported in Terada et al., 2003.[14]

The results clearly showed that the cell-permeable AID peptide could protect neurons from glutamate-induced excitotoxic death as effectively as the established inhibitor FK506.[14] This was a landmark finding, as it demonstrated that direct and specific inhibition of calcineurin was sufficient for robust neuroprotection, independent of any effects on immunophilins.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used in the foundational research to validate the neuroprotective effects of early calcineurin inhibitors.

Protocol 1: Primary Cortical Neuron Culture and Glutamate Excitotoxicity Assay
  • Culture Preparation:

    • Dissect cortical hemispheres from embryonic day 18 (E18) rat pups.

    • Mince tissue and digest with papain (20 units/mL) in a Hibernate-E medium for 20 minutes at 37°C.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Plate cells onto poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well in Neurobasal medium supplemented with B-27 and GlutaMAX.

    • Maintain cultures at 37°C in a 5% CO₂ incubator for 7-10 days in vitro (DIV) to allow for maturation.

  • Excitotoxicity Assay:

    • On DIV 7-10, replace the culture medium with a balanced salt solution.

    • Pre-treat wells with vehicle, FK506 (1 µM), or the cell-permeable autoinhibitory peptide (1 µM) for 30 minutes.

    • Introduce glutamate to a final concentration of 100 µM.

    • Incubate for 20 minutes at 37°C.

    • Wash out the glutamate-containing medium and replace it with the original conditioned culture medium (containing the respective inhibitors).

    • Return plates to the incubator for 24 hours.

    • Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.

Protocol 2: Calcineurin Phosphatase Activity Assay
  • Lysate Preparation:

    • Culture primary neurons in 6-well plates. Following experimental treatment (e.g., glutamate exposure +/- inhibitors), wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

    • Determine total protein concentration using a BCA assay.

  • Phosphatase Assay:

    • Use a commercially available calcineurin cellular activity assay kit (e.g., from Calbiochem, Cat. No. 207007), which utilizes a specific RII phosphopeptide substrate.[16]

    • In a 96-well plate, add 20-50 µg of protein lysate to each well.

    • Initiate the reaction by adding the RII phosphopeptide substrate.

    • Incubate at 30°C for 20-30 minutes.

    • Stop the reaction and measure the amount of free phosphate released using a malachite green-based colorimetric reagent.

    • Read absorbance at 620 nm.

    • Calculate CN-specific activity by subtracting the activity measured in the presence of a specific CN inhibitor (like EGTA, which chelates Ca²⁺) from the total phosphatase activity.

cluster_0 In Vitro Model Setup cluster_1 Treatment & Insult cluster_2 Incubation & Analysis Culture 1. Culture Primary Cortical Neurons (DIV 7-10) Pretreat 2. Pre-treat with: - Vehicle - FK506 - CN-SAH Culture->Pretreat Glutamate 3. Induce Excitotoxicity (100 µM Glutamate) Pretreat->Glutamate Incubate 4. Incubate for 24h Glutamate->Incubate Analysis 5. Endpoint Analysis Incubate->Analysis Viability Cell Viability Assay (MTT / LDH) Analysis->Viability CN_Assay Calcineurin Activity Assay Analysis->CN_Assay Western Immunoblotting (p-BAD, Caspase-3) Analysis->Western

Caption: Experimental workflow for in vitro validation of neuroprotection.

Conclusion and Future Directions

The early research into calcineurin and the rational design of a cell-permeable autoinhibitory peptide marked a significant advancement in the field of neuroprotection. It moved the field beyond repurposed drugs with significant liabilities to a highly specific molecular tool designed from first principles. This foundational work established that the direct, specific inhibition of calcineurin is a powerful strategy for mitigating excitotoxic neuronal death.

This research paved the way for subsequent investigations into the role of calcineurin in a wider range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease, and spurred the development of even more refined inhibitors. While the path from a preclinical tool to a clinical therapeutic is long and challenging, the early, elegant studies on CN-SAH provided an indispensable proof-of-concept and a robust tool that continues to help scientists unravel the complex signaling cascades of neuronal injury.

References

  • Hashimoto, Y., Perrino, B. A., & Soderling, T. R. (1990). Identification of an autoinhibitory domain in calcineurin. The Journal of biological chemistry, 265(4), 1924–1927. [Link]

  • Sharkey, J., & Butcher, S. P. (1994). Calcineurin Inhibitors as Neuroprotectants: Focus of Tacrolimus and Cyclosporin. Drug and Alcohol Dependence, 3(34), 8-Jan. Available at: [Link]

  • Terada, H., et al. (2003). Inhibition of excitatory neuronal cell death by cell-permeable calcineurin autoinhibitory peptide. Journal of neurochemistry, 87(5), 1145–1151. [Link]

  • Aramburu, J., et al. (2009). Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity. Journal of Biological Chemistry, 284(10), 6269-6279. [Link]

  • Furman, J. L., & Norris, C. M. (2014). Calcineurin and glial signaling: neuroinflammation and beyond. Journal of neuroinflammation, 11, 158. [Link]

  • Xie, Z., et al. (2012). Neuroprotective effect of Cyclosporin A on the development of early brain injury in a subarachnoid hemorrhage model: a pilot study. Brain research, 1472, 114–123. [Link]

  • Erlich, A. T., et al. (2018). A Friend or Foe: Calcineurin across the Gamut of Neurological Disorders. ACS chemical neuroscience, 9(7), 1621–1630. [Link]

  • Shou, Y., et al. (2004). Calcineurin-mediated Bad translocation regulates cyanide-induced neuronal apoptosis. The Biochemical journal, 379(Pt 3), 805–813. [Link]

  • Ritimukta, A., et al. (2011). Structural basis for activation of calcineurin by calmodulin. The Journal of biological chemistry, 286(35), 30893–30901. [Link]

  • Norris, C. M. (2018). Calcineurin: Directing the damage in Alzheimer disease. Journal of neurochemistry, 144(6), 661–664. [Link]

  • Medyouf, H., & Ghysdael, J. (2008). The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors. Cell cycle (Georgetown, Tex.), 7(3), 297–303. [Link]

  • Wu, H. Y., et al. (2004). Critical role of calpain-mediated cleavage of calcineurin in excitotoxic neurodegeneration. The Journal of biological chemistry, 279(6), 4929–4940. [Link]

  • Holland, D. B., & T-Korol, D. L. (2011). Calcineurin inhibition enhances motor neuron survival following injury. Neural regeneration research, 6(2), 102–108. [Link]

  • Caraveo, G., et al. (2017). Calcineurin-mediated regulation of growth-associated protein 43 is essential for neurite and synapse formation and protects against α-synuclein-induced degeneration. Frontiers in Molecular Neuroscience, 10, 42. [Link]

  • Roe, C. M., & B-M, J. A. (2016). Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules. Proceedings of the National Academy of Sciences, 113(48), E7769-E7775. [Link]

  • Kumar, A., et al. (2022). Pre-clinical to Clinical Translational Failures and Current Status of Clinical Trials in Stroke Therapy: A Brief Review. Current neuropharmacology, 20(1), 147–161. [Link]

  • Dr. Oracle. (2025, September 19). What is the mechanism of action of calcineurin inhibitors?. Dr. Oracle. [Link]

  • Johnson, C. N., et al. (2021). A Review of Calcineurin Biophysics with Implications for Cardiac Physiology. International journal of molecular sciences, 22(21), 11565. [Link]

  • Mukherjee, A., et al. (2022). Development of A Novel Pharmacophore Model To Screen Specific Inhibitors For The Serine-Threonine Protein Phosphatase Calcineurin. Biochemistry and Biophysics Reports, 31, 101311. [Link]

  • ResearchGate. (n.d.). The mechanism of action of calcineurin inhibitors, cyclosporine and FK506. ResearchGate. Retrieved from [Link]

  • Dineley, K. T., et al. (2007). ACUTE INHIBITION OF CALCINEURIN RESTORES ASSOCIATIVE LEARNING AND MEMORY IN Tg2576 APP TRANSGENIC MICE. Neurobiology of learning and memory, 88(2), 217–228. [Link]

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Exploratory

Initial Investigation of CN-SAH in Brain Injury Models: Targeting DOT1L to Attenuate RIPK1-Dependent Apoptosis

An in-depth technical guide for researchers and drug development professionals on the rationale, mechanistic pathways, and experimental workflows for investigating the DOT1L inhibitor CN-SAH in brain injury models. Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals on the rationale, mechanistic pathways, and experimental workflows for investigating the DOT1L inhibitor CN-SAH in brain injury models.

Executive Summary & Therapeutic Rationale

Secondary brain injury following cerebral ischemia/reperfusion (I/R) or traumatic brain injury (TBI) is heavily driven by epigenetic dysregulation and programmed cell death. Recent neuro-epigenetic profiling has identified DOT1L (disruptor of telomeric silencing 1-like) —the sole known histone H3K79 methyltransferase—as a critical mediator of neuronal apoptosis[1][2].

CN-SAH (cyano-deaza-SAH) is a highly potent, SAM-competitive DOT1L inhibitor[3]. Unlike earlier generations of DOT1L inhibitors (e.g., Br-SAH) that relied on heavy halogen atoms, CN-SAH utilizes a polar 5-nitrile group to perfectly occupy the enzyme's hydrophobic pocket[3][4]. This structural innovation significantly improves its drug-like properties, reducing lipophilicity while maintaining low-nanomolar potency[3]. This whitepaper outlines the causality-driven framework and self-validating protocols required to investigate CN-SAH as a neuroprotective agent in brain injury models.

Mechanistic Causality: The DOT1L-RIPK1 Axis

To effectively evaluate CN-SAH, researchers must first understand the specific signaling cascade it modulates. In the context of cerebral ischemia or severe TBI, hypoxia and ATP depletion trigger the hyperactivation of DOT1L[1].

This hyperactivation alters the epigenetic landscape via H3K79me3 modifications, specifically targeting the ubiquitination machinery of RIPK1 (Receptor-interacting protein kinase 1) [1][5]:

  • Upregulation of Deubiquitinases: DOT1L increases H3K79me3 enrichment at the promoters of A20 and CYLD, driving their overexpression[1].

  • Downregulation of Ubiquitinases: Conversely, DOT1L decreases H3K79me3 at the promoter of cIAP1, suppressing its expression[1].

  • The Apoptotic Trigger: This enzymatic imbalance leads to the rapid K63-deubiquitination of RIPK1. Deubiquitinated RIPK1 is freed to form a lethal complex with Caspase-8, triggering neuronal apoptosis[1][2].

By administering CN-SAH, DOT1L is inhibited, preserving the K63-ubiquitination of RIPK1 and preventing the formation of the Caspase-8 death complex[1].

G Ischemia Brain Injury (Ischemia / TBI) DOT1L DOT1L Activation Ischemia->DOT1L H3K79_A20 ↑ H3K79me3 at A20/CYLD Promoters DOT1L->H3K79_A20 H3K79_cIAP1 ↓ H3K79me3 at cIAP1 Promoter DOT1L->H3K79_cIAP1 CNSAH CN-SAH (DOT1L Inhibitor) CNSAH->DOT1L Inhibits (IC50 ~26nM) Enzymes ↑ A20/CYLD (Deubiquitinases) ↓ cIAP1 (Ubiquitinase) H3K79_A20->Enzymes H3K79_cIAP1->Enzymes RIPK1_Deub RIPK1 K63-Deubiquitination Enzymes->RIPK1_Deub Casp8 RIPK1/Caspase-8 Complex RIPK1_Deub->Casp8 Promotes Complex Apoptosis Neuronal Apoptosis Casp8->Apoptosis Triggers Cell Death

Diagram 1: The DOT1L-RIPK1 signaling pathway in brain injury and intervention via CN-SAH.

Pharmacological Profile of CN-SAH

Before initiating in vitro or in vivo studies, it is critical to establish the baseline pharmacological parameters of CN-SAH to ensure accurate dosing and target engagement[3].

Table 1: Pharmacological and Physicochemical Properties of CN-SAH

ParameterValue / CharacteristicMechanistic Implication
Primary Target DOT1L (H3K79 Methyltransferase)Blocks downstream RIPK1 deubiquitination.
IC50 (Biochemical) 13 nM – 26 nMHighly potent; allows for low-dose administration to minimize off-target toxicity.
Selectivity Profile >66-fold over PRMT3; >180-fold over PRMT5Ensures phenotypic outcomes are driven by DOT1L inhibition, not general methyltransferase blockade.
Binding Mode SAM-competitiveBinds the active site; the 5-nitrile group exploits the hydrophobic pocket (V249, L224, P133, F245).
Structural Advantage Devoid of heavy halogensImproved lipophilicity and drug-like properties compared to predecessor compounds (e.g., Br-SAH).

Experimental Workflows: Self-Validating Protocols

A common failure point in epigenetic drug development is attributing phenotypic changes to a drug without proving target engagement. The following protocols are designed as self-validating systems : they mandate the biochemical verification of H3K79me3 reduction prior to assessing neuronal survival.

In Vitro Protocol: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This model simulates the ischemic core and penumbra observed in stroke and severe TBI[1].

  • Primary Culture: Isolate primary cortical neurons from E16-E18 mouse embryos. Culture in Neurobasal medium supplemented with B27 for 7-10 days to ensure synaptic maturation.

  • Pre-treatment: Administer CN-SAH (dose-response range: 100 nM to 5 µM) or vehicle control (DMSO <0.1%) 2 hours prior to OGD. Causality: Epigenetic modulators require lead time for intracellular accumulation and target binding before the ischemic insult triggers the DOT1L cascade.

  • OGD Induction: Wash cells and replace maintenance media with glucose-free Earle's Balanced Salt Solution (EBSS). Place cultures in a specialized hypoxia chamber (1% O2, 5% CO2, 94% N2) for 2 hours.

  • Reoxygenation: Return cells to standard normoxic incubators with glucose-containing media for 24 hours.

  • Validation Checkpoint (Critical): Lyse a subset of cells. Perform Western blotting for H3K79me3 normalized to total Histone H3. Do not proceed to phenotypic analysis unless H3K79me3 is significantly reduced in the CN-SAH cohort.

  • Phenotypic Readout: Quantify neuronal apoptosis using Annexin V/PI flow cytometry and Caspase-8 fluorometric activity assays.

In Vivo Protocol: Middle Cerebral Artery Occlusion (MCAO)

To translate findings, the transient MCAO model is utilized to evaluate CN-SAH's impact on reperfusion injury[1].

  • Surgical Induction: Anesthetize adult male C57BL/6 mice. Insert a silicone-coated monofilament via the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Ischemia & Reperfusion: Maintain occlusion for 60 minutes. Carefully withdraw the filament to allow reperfusion. Causality: Reperfusion introduces a surge of reactive oxygen species (ROS), which is the primary catalyst for the DOT1L-mediated apoptotic cascade.

  • Drug Administration: Administer CN-SAH (e.g., 5-10 mg/kg, IV or ICV) immediately at the onset of reperfusion.

  • Validation Checkpoint: At 24 hours post-reperfusion, extract peri-infarct cortical tissue from a subset of animals. Verify DOT1L inhibition via H3K79me3 immunoblotting.

  • Outcome Assessment: Euthanize remaining cohorts at 72 hours. Perform 2,3,5-triphenyltetrazolium chloride (TTC) staining on 2mm coronal brain slices. Healthy mitochondria in viable tissue reduce TTC to a red formazan product, leaving infarcted tissue white. Calculate the corrected infarct volume to account for cerebral edema.

G A 1. MCAO Surgery (60 min Ischemia) B 2. Reperfusion & CN-SAH Admin A->B Induction C 3. Target Validation (↓ H3K79me3 via WB) B->C 24h Post-Op D 4. Phenotypic Readout (TTC & Neuro Score) C->D Correlates with

Diagram 2: Self-validating experimental workflow for evaluating CN-SAH in in vivo MCAO models.

Quantitative Outcomes & Data Interpretation

Based on the mechanistic validation of DOT1L inhibition in brain injury models[1][2], researchers should benchmark their CN-SAH experimental results against the following expected quantitative outcomes.

Table 2: Expected Quantitative Outcomes (CN-SAH vs. Vehicle in MCAO/OGD Models)

MetricAssay MethodExpected Change (vs. Vehicle)Interpretation
H3K79me3 Levels Western Blot (Peri-infarct)-70% to -85% Confirms successful target engagement and SAM-competitive inhibition by CN-SAH.
RIPK1 K63-Ubiquitination Co-Immunoprecipitation+120% to +150% Confirms restoration of the ubiquitination balance (via A20/CYLD/cIAP1 modulation).
Caspase-8 Activity Fluorometric Assay-50% to -60% Indicates successful blockade of the RIPK1/Caspase-8 death complex.
Infarct Volume TTC Staining (In Vivo)-35% to -45% Demonstrates macroscopic neuroprotection and tissue salvage in the ischemic penumbra.
Neurological Deficit Modified Garcia ScoreSignificant Improvement Translates molecular and histological salvage into functional behavioral recovery.

References

  • Spurr, S. S., Bayle, E. D., Yu, W., Li, F., Tempel, W., Vedadi, M., Schapira, M., & Fish, P. V. "New small molecule inhibitors of histone methyl transferase DOT1L with a nitrile as a non-traditional replacement for heavy halogen atoms." Bioorganic & Medicinal Chemistry Letters, 2016. URL:[Link]

  • Wang, Y., et al. "Histone Methyltransferase Dot1L Contributes to RIPK1 Kinase-Dependent Apoptosis in Cerebral Ischemia/Reperfusion." Journal of the American Heart Association, 2021. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Administration Protocols for CN-SAH in Murine Models

Executive Summary CN-SAH (cyano-deaza-S-adenosylhomocysteine) is a highly potent, selective small-molecule inhibitor of the histone methyltransferase DOT1L. Aberrant DOT1L activity—which catalyzes the di- and tri-methyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CN-SAH (cyano-deaza-S-adenosylhomocysteine) is a highly potent, selective small-molecule inhibitor of the histone methyltransferase DOT1L. Aberrant DOT1L activity—which catalyzes the di- and tri-methylation of histone H3 at lysine 79 (H3K79)—is a primary oncogenic driver in mixed lineage leukemia (MLL)-rearranged leukemias. This application note provides a comprehensive, self-validating protocol for the formulation, administration, and pharmacodynamic (PD) monitoring of CN-SAH in murine models, specifically addressing the unique pharmacokinetic challenges associated with SAM-competitive nucleoside analogs.

Mechanistic Rationale and Target Biology

DOT1L is unique among histone methyltransferases because it lacks the canonical SET domain, utilizing a distinct S-adenosyl-L-methionine (SAM) binding pocket. Early DOT1L inhibitors relied on heavy halogen atoms (e.g., Br-SAH) to exploit a specific hydrophobic cavity adjacent to the adenine binding site. However, heavy halogens increase lipophilicity, which detrimentally impacts drug-like properties and in vivo bioavailability.

CN-SAH overcomes this limitation by substituting the heavy halogen with a polar 5-nitrile group. Crystallographic studies confirm that [1], yielding an IC50 of 13–26 nM while maintaining high selectivity over other methyltransferases.

DOT1L_Mechanism SAM SAM (Methyl Donor) DOT1L DOT1L (Methyltransferase) SAM->DOT1L Binds Active Site H3K79 Histone H3K79 DOT1L->H3K79 Catalyzes Methylation H3K79me2 H3K79me2/3 (Active Transcription) H3K79->H3K79me2 Leukemia Oncogenic Gene Expression (HOXA, MEIS1) H3K79me2->Leukemia Drives Leukemogenesis CNSAH CN-SAH (Cofactor Competitor) CNSAH->DOT1L Blocks SAM Binding

Diagram illustrating SAM-competitive inhibition of DOT1L by CN-SAH, blocking H3K79 methylation.

Physicochemical Properties & Formulation Strategy

Because CN-SAH is a nucleoside analog, its in vivo administration must account for rapid plasma clearance—a [2]. To maintain plasma concentrations above the therapeutic IC50 threshold, continuous delivery methods are strongly recommended over bolus injections for longitudinal efficacy studies.

Table 1: Physicochemical and Pharmacological Profile of CN-SAH

PropertySpecification
Chemical Name Cyano-deaza-SAH (5-cyano-7-deaza-SAH)
Target Enzyme DOT1L (Histone H3K79 Methyltransferase)
In Vitro Potency (IC50) 13 – 26 nM
Mechanism of Action SAM-competitive (Cofactor-competitive) inhibitor
Solubility Soluble in DMSO
Recommended Storage -20°C (Powder) / -80°C (Aliquoted in DMSO)
Vehicle Preparation Protocol
  • Stock Solution: Dissolve CN-SAH powder in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mg/mL). Causality: DMSO ensures complete dissolution of the hydrophobic nitrile-containing scaffold, preventing micro-aggregates that could clog delivery systems.

  • Working Formulation: Dilute the stock solution immediately prior to administration to a final composition of 5% DMSO, 45% PEG400, and 50% sterile saline. Causality: PEG400 acts as a critical co-solvent to prevent the compound from precipitating upon introduction to the aqueous saline environment, ensuring a homogenous suspension suitable for pump loading or injection.

In Vivo Administration Protocols

Protocol A: Subcutaneous Osmotic Pump Implantation (Recommended)

Due to the short half-life of SAH-derivatives, continuous subcutaneous infusion via ALZET® osmotic pumps is the gold standard for maintaining sustained target engagement in murine models.

  • Pump Preparation: Select an osmotic pump model based on the desired duration of the study (e.g., Model 2002 for a 14-day continuous infusion).

  • Loading: In a sterile biosafety cabinet, inject the formulated CN-SAH solution into the pump using a blunt-tipped syringe. Causality: You must ensure absolutely no air bubbles are trapped inside the reservoir, as air pockets will disrupt the uniform osmotic flow rate and lead to erratic dosing.

  • Priming: Incubate the loaded pumps in sterile saline at 37°C for 4–6 hours prior to implantation. Causality: Priming initiates the osmotic delivery mechanism so that the pump begins dispensing the drug immediately upon implantation, avoiding a lag phase in systemic exposure.

  • Surgical Implantation: Anesthetize the mouse using Isoflurane. Make a small incision on the dorsal surface, create a subcutaneous pocket using blunt dissection, and insert the pump with the delivery portal facing away from the incision. Close the wound with surgical staples.

Protocol B: Intraperitoneal (IP) Injection (For Acute PK/PD)

For acute pharmacokinetic profiling or short-term pharmacodynamic assays (1-3 days):

  • Prepare the working formulation (5% DMSO / 45% PEG400 / 50% Saline) as described above.

  • Administer via IP injection using a 27G needle at a dosing volume of 10 mL/kg.

  • Note: Due to rapid clearance, IP administration requires twice-daily (BID) or thrice-daily (TID) dosing to maintain adequate suppression of H3K79 methylation.

InVivo_Workflow Step1 1. Formulation Reconstitute CN-SAH in 5% DMSO Dilute with 45% PEG400 + 50% Saline Step2 2. Administration Subcutaneous Osmotic Pump (Continuous) or IP Injection (Acute dosing) Step1->Step2 Vehicle Prep Step3 3. In Vivo Monitoring Assess Body Weight & Tolerability (Days 1-14) Step2->Step3 Dosing Phase Step4 4. PD Biomarker Analysis Extract PBMC/Tumor Tissue Quantify H3K79me2 via Western Blot Step3->Step4 Tissue Harvest

Step-by-step in vivo experimental workflow for administering CN-SAH and evaluating pharmacodynamics.

Pharmacodynamic (PD) Validation

Every in vivo protocol must function as a self-validating system. To confirm that administered CN-SAH is actively engaging DOT1L and achieving therapeutic concentrations in vivo, researchers must measure the direct downstream epigenetic biomarker: di-methylation of histone H3 at lysine 79 (H3K79me2).

  • Tissue Harvesting: Extract peripheral blood mononuclear cells (PBMCs), bone marrow, or solid tumor tissue at predetermined time points (e.g., Day 7 and Day 14 post-pump implantation).

  • Histone Extraction: Utilize a strict acid-extraction protocol (e.g., 0.2 N HCl) rather than standard RIPA buffer to isolate core histones. Causality: Acid extraction strips away non-histone proteins and rapidly inactivates endogenous demethylases, preventing the degradation of the histones and artificially altering the post-translational modification state post-mortem.

  • Quantification: Perform Western Blotting or AlphaLISA using highly specific anti-H3K79me2 antibodies. Normalize the signal against total Histone H3. A successful CN-SAH administration will yield a dose-dependent reduction in H3K79me2 levels compared to vehicle-treated controls, validating target engagement.

References

  • Title: New small molecule inhibitors of histone methyl transferase DOT1L with a nitrile as a non-traditional replacement for heavy halogen atoms Source: Bioorganic & Medicinal Chemistry Letters, 26(18), 4518-4522 (2016) URL: [Link]

  • Title: Fascinating Transformation of SAM-Competitive Protein Methyltransferase Inhibitors from Nucleoside Analogues to Non-Nucleoside Analogues Source: Journal of Medicinal Chemistry, 65(3), 1662-1684 (2022) URL: [Link]

Application

Application Note: Utilizing CN-SAH for Epigenetic Modulation and Direct Neuronal Reprogramming in Cell Culture

Target Audience: Stem cell researchers, neurobiologists, and drug development professionals. Content Focus: Epigenetic barrier erasure, H3K79 methylation dynamics, and somatic-to-neuron direct reprogramming methodologies...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Stem cell researchers, neurobiologists, and drug development professionals. Content Focus: Epigenetic barrier erasure, H3K79 methylation dynamics, and somatic-to-neuron direct reprogramming methodologies.

Introduction & Mechanistic Rationale

The generation of induced neurons (iNs) from somatic cells (e.g., fibroblasts) using defined small-molecule cocktails has revolutionized neurobiology and disease modeling. However, the efficiency of direct reprogramming is heavily restricted by epigenetic barriers that maintain somatic cell identity.

CN-SAH is a highly potent, selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of the histone methyltransferase DOT1L [1][2]. DOT1L is the sole enzyme responsible for the mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79)[3]. In somatic cells, H3K79me2/3 marks are enriched on the bodies of actively transcribed genes that enforce lineage commitment and prevent cell-fate transitions[4].

Unlike earlier DOT1L inhibitors that relied on heavy halogen atoms (e.g., Br-SAH), CN-SAH utilizes a polar 5-nitrile group to exploit the hydrophobic binding pocket of the DOT1L enzyme[1][2]. This structural innovation provides superior target affinity and a cleaner selectivity profile. By applying CN-SAH to neuronal cell cultures, researchers can effectively erase the H3K79me2/3 epigenetic barrier, inducing a state of chromatin relaxation that makes the cells highly permissive to neurogenic small-molecule cocktails (such as the VSRCKPSRY formulation)[5].

Mechanistic Visualization: DOT1L Inhibition in Reprogramming

G cluster_0 Somatic State (Epigenetic Barrier) cluster_1 Reprogramming Phase DOT1L DOT1L Enzyme H3K79 H3K79me2/3 Hypermethylation DOT1L->H3K79 Catalyzes Somatic Somatic Gene Network Active H3K79->Somatic Maintains CNSAH CN-SAH (5-Nitrile Inhibitor) CNSAH->DOT1L Competitive Inhibition Chromatin Chromatin Relaxation (Barrier Erased) CNSAH->Chromatin Induces Neuron Induced Neuron (iN) Chromatin->Neuron Permissive State Cocktail Neurogenic Cocktail (e.g., VSRCKPSRY) Cocktail->Neuron Lineage Specification

Fig 1: Mechanism of CN-SAH in erasing H3K79me2/3 barriers to facilitate neuronal reprogramming.

Quantitative Data: Pharmacological & Formulation Profiles

To ensure reproducibility, the pharmacological parameters of CN-SAH and its integration into a standard neurogenic cocktail must be tightly controlled.

Table 1: Pharmacological Profile of CN-SAH
ParameterValueCausality / Experimental Significance
Target DOT1LSole methyltransferase for H3K79; critical for somatic epigenetic memory[6][7].
IC₅₀ (Biochemical) 26 nMHighly potent; allows low micromolar dosing (1–5 µM) in cell culture without off-target toxicity[1].
Selectivity >10-fold over DNMT1/PRMTsMinimizes off-target DNA methylation or arginine methylation silencing[1].
Binding Mode SAM-competitiveThe 5-nitrile group binds the hydrophobic pocket, replacing heavy halogens for better stability[2].
Table 2: Optimized Neuronal Reprogramming Cocktail (VSRCKPSRY + CN-SAH)
ComponentFunction / TargetWorking Concentration
CN-SAH DOT1L Inhibitor (Epigenetic Eraser)2.0 µM
Valproic Acid (V) HDAC Inhibitor0.5 mM
CHIR99021 (C) GSK3β Inhibitor (Wnt activator)3.0 µM
RepSox (R) TGF-β Receptor Inhibitor1.0 µM
Purmorphamine (P) Smoothened (SHH) Activator1.0 µM
Retinoic Acid (R) Neural Lineage Specifier1.0 µM

Experimental Protocols

The following protocols are designed as self-validating systems . Protocol A outlines the functional reprogramming workflow, while Protocol B provides the biochemical validation required to prove that CN-SAH has successfully engaged its target before committing to long-term culture.

Protocol A: Direct Chemical Reprogramming of Fibroblasts to Induced Neurons (iNs)

Expertise Insight: Epigenetic memory takes time to erase due to the natural half-life of histone turnover. Priming the cells with CN-SAH for 48 hours prior to the introduction of lineage-specifying transcription factors or neurogenic cocktails ensures that the H3K79me2/3 levels are depleted before fate-driving signals are applied.

  • Cell Seeding:

    • Plate human or mouse fibroblasts on Matrigel-coated 6-well plates at a density of 5×104 cells/well in standard Fibroblast Medium (DMEM + 10% FBS).

    • Allow 24 hours for cellular attachment.

  • Epigenetic Priming (Days -2 to 0):

    • Replace medium with Fibroblast Medium supplemented with 2.0 µM CN-SAH .

    • Incubate for 48 hours. Causality: This pre-clears the H3K79me2/3 marks, transitioning the chromatin into a relaxed, permissive state.

  • Neuronal Induction (Days 0 to 14):

    • Aspirate the priming medium. Wash once with DPBS.

    • Add Neuronal Induction Medium (e.g., DMEM/F12 + Neurobasal 1:1, N2/B27 supplements) containing the VSRCKPSRY cocktail (see Table 2) AND 2.0 µM CN-SAH .

    • Perform half-media changes every 3 days.

  • Neuronal Maturation (Days 14 to 28):

    • Withdraw CN-SAH and the VSRCKPSRY cocktail.

    • Transition cells to Neuronal Maturation Medium (Neurobasal + B27 + BDNF/GDNF[10 ng/mL]).

    • Causality: Once the neuronal fate is acquired, DOT1L activity is required for normal neuronal health and survival; prolonged inhibition beyond the fate-transition window can induce toxicity[3].

Protocol B: Validation of DOT1L Inhibition via H3K79me2/3 Immunoblotting

Trustworthiness Check: Never assume a small molecule is working uniformly across different cell lines. Validate target engagement on Day 0 (post-priming) using this extraction method.

  • Histone Extraction:

    • Harvest CN-SAH primed cells (from Day 0 of Protocol A) using Trypsin-EDTA.

    • Wash the pellet in ice-cold PBS. Resuspend in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃) to lyse the cell membrane while leaving nuclei intact.

    • Centrifuge at 2,000 x g for 10 min at 4°C. Discard supernatant.

    • Resuspend the nuclear pellet in 0.2 N HCl overnight at 4°C to acid-extract histones.

    • Centrifuge at top speed; save the supernatant and neutralize with 1/10th volume of 2M NaOH.

  • Immunoblotting:

    • Resolve 5 µg of histone extract on a 15% SDS-PAGE gel.

    • Transfer to a PVDF membrane and probe with primary antibodies against H3K79me2 (e.g., Abcam ab3594) and Total H3 (loading control).

    • Expected Result: A >80% reduction in H3K79me2 band intensity in CN-SAH treated cells compared to vehicle (DMSO) controls.

Troubleshooting & Causality Matrix

ObservationRoot Cause AnalysisCorrective Action
High Cell Death during Priming Off-target toxicity or excessive DOT1L inhibition disrupting essential housekeeping genes.Titrate CN-SAH down to 0.5 - 1.0 µM. Ensure DMSO concentration remains <0.1% v/v.
Failure to form Neuronal Morphology Incomplete erasure of the somatic epigenetic barrier.Verify DOT1L inhibition via Protocol B. Extend the CN-SAH priming phase from 48 hours to 72 hours to allow for complete histone turnover.
Reversion to Fibroblast Morphology Premature withdrawal of the neurogenic cocktail or epigenetic eraser.Maintain CN-SAH and the VSRCKPSRY cocktail strictly until Day 14, ensuring the cells have fully committed to the neural lineage before transitioning to maturation media.

References

  • New small molecule inhibitors of histone methyl transferase DOT1L with a nitrile as a non-traditional replacement for heavy halogen atoms. Bioorganic & Medicinal Chemistry Letters (2016). URL:[Link]

  • DOT1L inhibition enhances pluripotency beyond acquisition of epithelial identity and without immediate suppression of the somatic transcriptome. Cell Reports (2022). URL:[Link]

  • Identification of DOT1L inhibitor in a screen for factors that promote dopaminergic neuron survival. Frontiers in Cell and Developmental Biology (2022). URL:[Link]

  • Inhibitors of Protein Methyltransferases and Demethylases. Chemical Reviews (2017). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Modeling Post-SAH Neuroinflammation with Conditioned Media (CN-SAH)

A Guide for Researchers and Drug Development Professionals Introduction: Deconstructing the Post-SAH Inflammatory Cascade Subarachnoid hemorrhage (SAH) is a devastating form of stroke with high rates of mortality and lon...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Introduction: Deconstructing the Post-SAH Inflammatory Cascade

Subarachnoid hemorrhage (SAH) is a devastating form of stroke with high rates of mortality and long-term disability.[1] While the initial bleed causes immediate damage, a significant portion of the subsequent, often delayed, neurological injury is driven by a powerful neuroinflammatory response.[2][3] Following the rupture of an aneurysm, the subarachnoid space is flooded with blood. The breakdown of red blood cells releases a host of damage-associated molecular patterns (DAMPs), including heme and hemoglobin metabolites, which trigger a sterile inflammatory cascade.[4]

This cascade is primarily orchestrated by microglia, the resident immune cells of the brain, which become activated and release a barrage of pro-inflammatory cytokines and chemokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.[1][5][6] This inflammatory milieu contributes to secondary injuries such as cerebral vasospasm, blood-brain barrier disruption, and neuronal apoptosis.[1]

Studying this complex interplay in vivo is challenging due to systemic influences and the difficulty of isolating specific molecular pathways. The use of conditioned media from an in vitro SAH model (CN-SAH) provides a powerful, reductionist approach. This method allows researchers to capture the complex secretome of cells responding to an SAH-like insult and apply it to naive neural cell cultures. By doing so, one can dissect the specific cellular and molecular responses to the inflammatory mediators that characterize the post-SAH microenvironment, providing a robust platform for mechanistic studies and high-throughput drug screening.[7][8][9]

Part I: Generation and Validation of CN-SAH

The foundational principle of this model is to recreate the soluble, inflammatory microenvironment of SAH in a controlled in vitro setting. The protocol involves exposing a "donor" cell culture to hemolysate to mimic the initial bleed, allowing the cells to "condition" the media with their secreted factors, and then harvesting this media for downstream applications.

Protocol 1: Preparation of CN-SAH from a Mixed Glial Culture

This protocol details the generation of CN-SAH using hemolysate, a common and effective method to simulate the presence of blood breakdown products.

Rationale: Mixed glial cultures, containing both astrocytes and microglia, provide a more physiologically relevant system for generating the CN-SAH as they capture the interactive signaling between these key cell types during the initial inflammatory response.

Materials:

  • Primary mixed glial cells (or a relevant cell line)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Serum-free culture medium

  • Fresh whole blood (e.g., from a healthy donor or animal source, with appropriate ethical approval)

  • Sterile, deionized water

  • Sterile PBS

  • Centrifuge, 50 mL conical tubes, 0.22 µm syringe filters

Methodology:

  • Cell Culture Seeding:

    • Plate mixed glial cells in T75 flasks at a density that will achieve 80-90% confluency.

    • Expert Insight: A high cell density ensures a robust concentration of secreted factors in the final conditioned medium.[10]

  • Preparation of Hemolysate (SAH Mimic):

    • Collect fresh whole blood into a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 1,500 x g for 10 minutes to pellet the red blood cells (RBCs). Discard the supernatant (plasma and buffy coat).

    • Wash the RBC pellet three times with sterile PBS, centrifuging and discarding the supernatant each time.

    • After the final wash, lyse the RBCs by resuspending the pellet in 2 volumes of sterile, cold deionized water. Vortex vigorously and incubate on ice for 30 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the RBC ghosts (membranes).

    • Carefully collect the supernatant, which is the hemolysate. Determine the hemoglobin concentration using a spectrophotometer (absorbance at 540 nm) or a commercial kit. Store at -80°C in aliquots.

  • Conditioning the Media:

    • When the mixed glial cultures reach 80-90% confluency, remove the complete culture medium.

    • Wash the cells twice with sterile PBS to remove any residual serum.[11]

    • Add serum-free medium to the flasks. For half of the flasks (the CN-SAH group), add the prepared hemolysate to a final concentration of 10-25 µM hemoglobin. The other half (the Control-CM group) will receive only serum-free medium.

    • Causality: The use of serum-free media is critical to ensure that the measured effects are due to the cell-secreted factors and not confounding growth factors present in FBS.

    • Incubate the cells for 24-48 hours to allow them to condition the media.[10]

  • Harvesting and Processing the Conditioned Media:

    • After the incubation period, carefully collect the medium from both CN-SAH and Control-CM flasks into sterile 50 mL conical tubes.

    • Centrifuge the collected media at 1,000 x g for 10 minutes to pellet any detached cells or large debris.[12][13]

    • Carefully transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm syringe filter to sterilize it and remove any remaining cellular debris.[14]

    • Aliquot the final CN-SAH and Control-CM and store at -80°C until use.

Workflow for CN-SAH Preparation

CN_SAH_Workflow cluster_0 Step 1: Cell Culture cluster_1 Step 2: SAH Induction cluster_2 Step 3: Conditioning & Harvest Culture Plate Mixed Glial Cells (T75 Flasks) Confluency Grow to 80-90% Confluency Culture->Confluency Wash Wash Cells with PBS (Remove Serum) Confluency->Wash Split Split into Two Groups Wash->Split Add_Hemolysate Add Serum-Free Media + Hemolysate (10-25 µM) Split->Add_Hemolysate SAH Group Add_Control Add Serum-Free Media (Control) Split->Add_Control Control Group Incubate Incubate 24-48h Add_Hemolysate->Incubate Add_Control->Incubate Collect Collect Supernatant Incubate->Collect Centrifuge Centrifuge (1,000 x g) (Pellet Debris) Collect->Centrifuge Filter Filter (0.22 µm) (Sterilize) Centrifuge->Filter Store Aliquot & Store at -80°C Filter->Store

Caption: Experimental workflow for the preparation of CN-SAH and Control-CM.

Protocol 2: Quality Control and Characterization of CN-SAH

Rationale: This is a critical self-validating step. Quantifying the inflammatory mediators within your prepared CN-SAH confirms that the in vitro model successfully recapitulated a key aspect of the post-SAH microenvironment. It also provides a baseline for assessing the effects of potential therapeutics on cytokine production.

Methodology:

  • Use a multiplex immunoassay (e.g., Luminex) or an ELISA array to simultaneously quantify a panel of cytokines and chemokines in both CN-SAH and Control-CM aliquots.

  • Key Cytokines to Measure: Focus on hallmark pro-inflammatory mediators associated with SAH. A strong inflammatory profile in the CN-SAH compared to the control validates the model.[15][16]

  • Expected Results: The CN-SAH should exhibit significantly elevated levels of key pro-inflammatory cytokines.[1][4][6]

Cytokine/ChemokineExpected Level in CN-SAHExpected Level in Control-CMRationale
TNF-α Significantly ElevatedLow / UndetectableKey initiator of the inflammatory cascade.[6]
IL-1β Significantly ElevatedLow / UndetectablePotent pro-inflammatory cytokine involved in BBB breakdown.[6]
IL-6 Significantly ElevatedLow / UndetectableAssociated with poor prognosis and vasospasm in SAH patients.[1][2]
IL-8 (CXCL8) ElevatedLow / UndetectableA potent neutrophil chemoattractant.[1]
IL-10 Variable / Slightly ElevatedLow / UndetectableAn anti-inflammatory cytokine, may be part of a counter-regulatory response.

Part II: Application of CN-SAH for Studying Microglial Activation

With validated batches of CN-SAH and Control-CM, you can now investigate the cellular response to the post-SAH microenvironment. Microglia are the ideal first target due to their central role as the brain's immune sentinels.

Protocol 3: Assessing Microglial Inflammatory Response to CN-SAH

Rationale: This protocol uses the prepared conditioned media to challenge naive microglia. The subsequent analysis of morphological, genetic, and protein-level changes provides a multi-faceted view of microglial activation.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2, HMC3)

  • Validated CN-SAH and Control-CM

  • Reagents for Immunocytochemistry (e.g., anti-Iba1 antibody, DAPI)

  • Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers)

  • Reagents for Western Blot (e.g., anti-p-p65 NF-κB, anti-p65 NF-κB antibodies)

Methodology:

  • Cell Seeding: Plate microglia in appropriate vessels for your desired endpoint (e.g., chamber slides for imaging, 6-well plates for RNA/protein). Allow cells to adhere and return to a resting state (typically 24 hours).

  • Treatment:

    • Remove the standard culture medium.

    • Replace it with either CN-SAH or Control-CM. It is common to dilute the conditioned media 1:1 with fresh serum-free media to ensure sufficient nutrients.

    • Incubate for a time course appropriate for your endpoint (e.g., 30-60 minutes for signaling, 4-6 hours for gene expression, 24 hours for morphology and protein secretion).

  • Endpoint Analysis - Microglial Activation:

    • A) Morphological Analysis (Immunocytochemistry):

      • Fix, permeabilize, and stain cells with an antibody against Iba1, a microglia-specific marker. Counterstain with DAPI for nuclei.

      • Expected Outcome: Cells treated with Control-CM should exhibit a resting, ramified morphology with small cell bodies and long, thin processes. In contrast, cells treated with CN-SAH will adopt an activated, amoeboid morphology with retracted processes and enlarged cell bodies.[17]

    • B) Gene Expression Analysis (RT-qPCR):

      • Extract total RNA from cells treated for 4-6 hours. Synthesize cDNA.

      • Perform qPCR using primers for pro-inflammatory genes such as TNF, IL1B, IL6, and NOS2 (iNOS). Normalize to a housekeeping gene.

      • Expected Outcome: A significant upregulation in the mRNA levels of these pro-inflammatory genes in the CN-SAH treated group compared to the control.[18]

    • C) Signaling Pathway Activation (Western Blot):

      • Lyse cells after a short treatment (30-60 min) and perform Western blotting.

      • Probe for phosphorylated (activated) forms of key signaling proteins, such as phospho-p65 (a subunit of NF-κB).

      • Expert Insight: The activation of the TLR4 pathway by DAMPs in the CN-SAH is a primary driver of inflammation, leading to the activation of downstream transcription factors like NF-κB.[19] A higher ratio of p-p65 to total p65 indicates pathway activation.

Key Signaling Pathway in Microglial Activation

Signaling_Pathway cluster_0 Extracellular (CN-SAH) cluster_1 Microglial Cell cluster_2 Cytoplasm cluster_3 Nucleus DAMPs DAMPs (Heme, Hemoglobin) TLR4 TLR4 DAMPs->TLR4 Binds Cytokines Cytokines (TNF-α, IL-1β) Cytokines->TLR4 Autocrine/ Paracrine Signaling MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_IkB NFkB->NFkB_IkB IkB->NFkB_IkB pNFkB p-NF-κB Gene Inflammatory Gene Transcription (TNF, IL1B, IL6) pNFkB->Gene Translocates & Initiates Transcription NFkB_IkB->pNFkB Releases & Activates

Caption: DAMPs in CN-SAH activate the TLR4/NF-κB pathway in microglia.

Broader Applications and Drug Development

The CN-SAH model is a versatile platform that extends beyond the study of microglia.

  • Drug Screening: Potential anti-inflammatory compounds can be applied to target cells before or during treatment with CN-SAH. A reduction in the inflammatory response (e.g., decreased cytokine secretion or suppressed gene expression) indicates a promising therapeutic candidate.

  • Studying Other Cell Types:

    • Astrocytes: Apply CN-SAH to astrocyte cultures to study reactive astrogliosis, astrocyte swelling, and the expression of water channels like aquaporin-4 (AQP4).[7][8]

    • Neurons: Treat neuronal cultures with CN-SAH to investigate pathways of neuronal apoptosis and injury in response to the inflammatory microenvironment.

    • Co-cultures: Utilize neuron-glia or 3D co-culture models to better recapitulate the complex intercellular communication that occurs following SAH.[9]

By providing a stable, reproducible, and physiologically relevant source of post-SAH inflammatory mediators, the CN-SAH method offers an invaluable tool for advancing our understanding of this devastating condition and accelerating the development of novel neuroprotective therapies.

References

  • Dental Pulp Stem Cell-Derived Conditioned Medium Alleviates Subarachnoid Hemorrhage-Induced Microcirculation Impairment by Promoting M2 Microglia Polarization and Reducing Astrocyte Swelling. National Center for Biotechnology Information. [Link]

  • Dental Pulp Stem Cell-Derived Conditioned Medium Alleviates Subarachnoid Hemorrhage-Induced Microcirculation Impairment by Promoting M2 Microglia Polarization and Reducing Astrocyte Swelling. PubMed. [Link]

  • PROTOCOL Conditioned Media Sample Preparation. SickKids Research Institute. [Link]

  • Development of a 3D Brain Model to Study Sex-Specific Neuroinflammation After Hemorrhagic Stroke. SpringerLink. [Link]

  • Systematic model of peripheral inflammation after subarachnoid hemorrhage. National Center for Biotechnology Information. [Link]

  • Cerebrospinal Fluid and Microdialysis Cytokines in Aneurysmal Subarachnoid Hemorrhage: A Scoping Systematic Review. Frontiers in Neurology. [Link]

  • Post-ischemic inflammation-related effects of the conditioned media.... ResearchGate. [Link]

  • Cytokines and subarachnoid hemorrhage. Semantic Scholar. [Link]

  • Conditioned Medium Secreted Cell line Culture Protocols. Baylor College of Medicine. [Link]

  • Results from the cytokine profiling of conditioned medium collected.... ResearchGate. [Link]

  • Effect of Multiple-Cycle Collections of Conditioned Media from Different Cell Sources towards Fibroblasts in In Vitro Wound Healing Model. MDPI. [Link]

  • Temporal Immune Profiling in the CSF and Blood of Patients with Aneurysmal Subarachnoid Hemorrhage. National Center for Biotechnology Information. [Link]

  • Microglia accumulation and activation after subarachnoid hemorrhage. National Center for Biotechnology Information. [Link]

  • An optimized procedure for preparation of conditioned medium from Wharton's jelly mesenchymal stromal cells isolated from umbilical cord. National Center for Biotechnology Information. [Link]

  • Aneurysmal Subarachnoid Hemorrhage and Neuroinflammation: A Comprehensive Review. Journal of Neuroinflammation. [Link]

  • Neuroinflammation after Subarachnoid Hemorrhage: The Role of Microglia. University of Zurich. [Link]

  • Microglial activation and polarization after subarachnoid hemorrhage. OAE Publishing Inc. [Link]

  • Progress in Research on TLR4-Mediated Inflammatory Response Mechanisms in Brain Injury after Subarachnoid Hemorrhage. MDPI. [Link]

  • Fibroblast-Conditioned Media Enhance the Yield of Microglia Isolated from Mixed Glial Cultures. National Center for Biotechnology Information. [Link]

  • An Overview of in vitro Methods to Study Microglia. Frontiers in Cellular Neuroscience. [Link]

  • Evaluation of conditioned medium derived from microglial cells. (A).... ResearchGate. [Link]

Sources

Application

Practical Guide to CN-SAH (SS148) in Laboratory Settings: Epigenetic and Antiviral Applications

Executive Summary CN-SAH (also designated as SS148 in recent literature) is a highly potent, small-molecule inhibitor targeting S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Originally developed as a select...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CN-SAH (also designated as SS148 in recent literature) is a highly potent, small-molecule inhibitor targeting S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Originally developed as a selective inhibitor of the histone methyltransferase DOT1L for oncology applications[1], CN-SAH has recently been repurposed as a nanomolar inhibitor of the SARS-CoV-2 Nsp14-MTase, a critical enzyme for viral RNA capping[2].

This application note provides drug development professionals and laboratory scientists with a comprehensive, field-proven guide to utilizing CN-SAH. It covers the structural causality behind its mechanism, quantitative pharmacodynamics, and self-validating experimental protocols for both epigenetic and virological assays.

Mechanistic Grounding & Structural Biology

The 5-Nitrile Bioisostere Innovation

S-adenosyl-L-homocysteine (SAH) is the natural byproduct of SAM-dependent methylation and acts as an endogenous, broad-spectrum feedback inhibitor[3]. To achieve target selectivity, medicinal chemists historically modified the adenosine ring with heavy halogens (e.g., Bromine in Br-SAH).

CN-SAH represents a structural evolution where a polar 5-nitrile group replaces the heavy halogen[1]. This non-traditional bioisostere perfectly occupies the hydrophobic pocket of the target enzyme without the metabolic liabilities or poor solubility often associated with heavy halogens.

  • In DOT1L: The nitrogen atom of the 5-nitrile group anchors into a specific hydrophobic pocket composed of residues V249, L224, P133, and F245 (PDB: 5JUW)[1].

  • In SARS-CoV-2 Nsp14: CN-SAH competitively binds the SAM pocket of the MTase domain, preventing the transfer of a methyl group to the N7-guanine of the viral RNA cap (PDB: 8BWU)[2].

Pathway CNSAH CN-SAH (SS148) SAM-Competitive Inhibitor DOT1L DOT1L (Histone MTase) CNSAH->DOT1L Binds Hydrophobic Pocket (V249, L224, P133, F245) Nsp14 SARS-CoV-2 Nsp14 (Viral RNA MTase) CNSAH->Nsp14 Binds MTase Domain (IC50 = 70 nM) H3K79 Blocks H3K79 Methylation (Suppresses Leukemia) DOT1L->H3K79 Epigenetic Regulation RNAcap Blocks Viral RNA Capping (Antiviral Response) Nsp14->RNAcap Viral Replication Halt

Fig 1: Dual-target mechanism of CN-SAH inhibiting DOT1L and SARS-CoV-2 Nsp14-MTase.

Quantitative Pharmacodynamics

The following table summarizes the key quantitative metrics of CN-SAH across its two primary laboratory applications.

Target EnzymeApplication AreaIC₅₀ ValueStructural InsightsKey Selectivity Metrics
DOT1L Epigenetics / Oncology26 nM (13 nM via independent evaluation)Binds hydrophobic pocket via 5-nitrile (PDB: 5JUW)>10-fold selectivity over DNMT1, PRMT3, PRMT5, and G9α[1]
SARS-CoV-2 Nsp14 Antiviral / Virology70 ± 6 nMBinds MTase domain SAM pocket (PDB: 8BWU)High affinity for viral MTase; dissociation constant of 427 ± 84 nM[2][4]

Laboratory Protocols: Self-Validating Systems

Reagent Preparation and Storage
  • Molecular Weight: 408.43 g/mol (Chemical Formula: C16H20N6O5S)[5].

  • Solubility: Prepare stock solutions in anhydrous DMSO. Expertise Note: Batch-specific molecular weights may vary slightly due to the degree of hydration; always calculate solvent volumes based on the batch-specific Certificate of Analysis (CoA) to ensure precise molarity[5].

  • Storage: Store lyophilized powder at -20°C for long-term stability (months to years), or 0-4°C for short-term use (days to weeks)[5].

Protocol: SARS-CoV-2 Nsp14-MTase Radiometric Assay

While fluorescence polarization (FP) assays are common, radiometric assays remain the gold standard for methyltransferases. They directly measure the catalytic transfer of the tritiated methyl group from ³H-SAM to the substrate, eliminating false positives caused by auto-fluorescent compounds in small-molecule libraries.

Causality in Buffer Design: The assay utilizes an unusually high magnesium concentration (250 mM MgCl₂). Nsp14 is a bifunctional enzyme requiring Mg²⁺ for its exonuclease stability; maintaining high ionic strength preserves the structural integrity of the nsp14/nsp10 complex, ensuring the SAM-binding pocket remains conformationally active[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 250 mM MgCl₂, 5 mM DTT, and 0.01% Triton X-100[4]. Note: Triton X-100 is critical to prevent non-specific aggregation of CN-SAH.

  • Enzyme Pre-incubation: Dilute the nsp14/nsp10 complex to a final concentration of 1.5 nM in the reaction buffer. Add CN-SAH (titrated from 200 nM to 200 mM for IC₅₀ determination) and pre-incubate for 10 minutes at room temperature[4]. This allows the nitrile group to anchor before substrate competition begins.

  • Reaction Initiation: Initiate the reaction by adding 250 nM ³H-SAM and 50 nM viral RNA substrate[4].

  • Incubation: Incubate the mixture for exactly 20 minutes at 23 °C[4].

  • Reaction Quenching (Self-Validating Step): Spot the reaction mixture onto DE81 filter paper and immediately quench by washing with 10% Trichloroacetic acid (TCA). Causality: TCA precipitates the macromolecular RNA (trapping the transferred ³H-methyl group) while washing away unreacted, soluble ³H-SAM. Include a "No-Enzyme" control to establish the baseline background radiation.

  • Quantification: Wash the filters with ethanol, dry, and measure ³H incorporation using a liquid scintillation counter. Fit data to a four-parameter logistic equation to derive the IC₅₀[4].

AssayWorkflow Prep 1. Reagent Preparation (Enzyme, 3H-SAM, RNA Substrate) Incubate 2. Inhibitor Pre-incubation (CN-SAH + Target Enzyme) Prep->Incubate React 3. Reaction Initiation (Add 3H-SAM, 23°C / 20 min) Incubate->React Quench 4. Reaction Quenching (TCA Precipitation on DE81) React->Quench Measure 5. Scintillation Counting (Quantify 3H Incorporation) Quench->Measure

Fig 2: Step-by-step workflow for the self-validating radiometric methyltransferase assay.

References

  • Spurr SS, Bayle ED, Yu W, Li F, Tempel W, Vedadi M, Schapira M, Fish PV. "New small molecule inhibitors of histone methyl transferase DOT1L with a nitrile as a non-traditional replacement for heavy halogen atoms." Bioorganic & Medicinal Chemistry Letters, 2016. URL:[Link]

  • "Drug Discovery in Low Data Regimes: Leveraging a Computational Pipeline for the Discovery of Novel SARS-CoV-2 Nsp14-MTase Inhibitors." PubMed Central (PMC), 2023. URL:[Link]

  • "Application of established computational techniques to identify potential SARS-CoV-2 Nsp14-MTase inhibitors in low data regimes." ResearchGate, 2024. URL:[Link]

  • "Fascinating Transformation of SAM-Competitive Protein Methyltransferase Inhibitors from Nucleoside Analogues to Non-Nucleoside Analogues." Journal of Medicinal Chemistry - ACS Publications, 2022. URL:[Link]

Sources

Method

Application of C-Type Natriuretic Peptide (CNP) and its Analogs in Preclinical Subarachnoid Hemorrhage Research

Introduction: The Rationale for Targeting the CNP Pathway in Subarachnoid Hemorrhage Subarachnoid hemorrhage (SAH), most commonly caused by a ruptured cerebral aneurysm, is a devastating form of stroke with high rates of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting the CNP Pathway in Subarachnoid Hemorrhage

Subarachnoid hemorrhage (SAH), most commonly caused by a ruptured cerebral aneurysm, is a devastating form of stroke with high rates of mortality and long-term disability.[1][2] The initial bleed triggers a cascade of injurious events, broadly categorized as early brain injury (EBI) and delayed cerebral ischemia (DCI).[1][3][4] EBI, occurring within the first 72 hours, encompasses the immediate damage from the hemorrhage, including increased intracranial pressure (ICP), cerebral ischemia, and neuroinflammation.[1][4][5] DCI, which typically manifests 3 to 14 days after the initial hemorrhage, is a major contributor to poor outcomes and is characterized by cerebral vasospasm and microcirculatory dysfunction.[4]

C-type natriuretic peptide (CNP) is the predominant natriuretic peptide in the central nervous system and is recognized as a potent endothelium-derived relaxing factor.[6][7][8] It exerts its effects primarily through the natriuretic peptide receptor-B (NPR-B or NPR2), leading to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation and has neuroprotective properties.[7][9][10] Studies have shown that CNP levels are elevated in the cerebrospinal fluid (CSF) of patients in the acute phase following SAH, suggesting a potential endogenous protective response.[6][7][8][11] This has led to the hypothesis that augmenting the CNP/NPR2/cGMP signaling pathway with exogenous CNP or its more stable analogs could be a promising therapeutic strategy to mitigate the devastating consequences of SAH.

This document provides a comprehensive guide for researchers on the application of CNP and its analogs in preclinical SAH models. It details the underlying scientific principles, provides step-by-step experimental protocols, and outlines methods for assessing therapeutic efficacy.

The CNP Signaling Pathway: A Key Therapeutic Target

The neuroprotective and vasodilatory effects of CNP are mediated through a well-defined signaling cascade. Understanding this pathway is crucial for designing and interpreting experiments in preclinical SAH research.

  • Ligand and Receptor: C-type natriuretic peptide (CNP) is the ligand that binds to and activates its specific receptor, Natriuretic Peptide Receptor 2 (NPR2).[9][10][12]

  • Signal Transduction: Upon CNP binding, the intracellular guanylyl cyclase domain of NPR2 is activated, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[13]

  • Downstream Effects: Elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. In vascular smooth muscle cells, this leads to a decrease in intracellular calcium concentrations, resulting in vasodilation. In neurons, activation of the CNP-NPR2 pathway has been shown to be neuroprotective against ischemic insults.[9]

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP CNP NPR2 NPR2 Receptor CNP->NPR2 Binds to cGMP cGMP NPR2->cGMP Converts GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Promotes Neuroprotection Neuroprotection PKG->Neuroprotection Promotes

Caption: A typical workflow for a preclinical study investigating the efficacy of a therapeutic agent in a model of SAH.

Conclusion and Future Directions

The CNP/NPR2/cGMP signaling pathway represents a promising therapeutic target for mitigating the devastating consequences of subarachnoid hemorrhage. The protocols and assessment methods outlined in this guide provide a robust framework for researchers to investigate the potential of CNP and its analogs in preclinical SAH models. Future research should focus on optimizing the dose, timing, and route of administration of these compounds, as well as exploring their long-term effects on functional recovery. [14][15][16]A thorough understanding of the mechanisms of action of CNP in the context of SAH will be crucial for the successful translation of these promising preclinical findings into effective therapies for patients.

References

  • Long-Term Functional Consequences and Ongoing Cerebral Inflammation after Subarachnoid Hemorrhage in the Rat - PMC. (2014, March 6). Vertex AI Search.
  • Translating Basic Science Research to Clinical Application: Models and Strategies for Intracerebral Hemorrhage - Frontiers. Vertex AI Search.
  • Blood Injection Subarachnoid Hemorrhage Mouse Model - ResearchGate. Vertex AI Search.
  • Autologous blood injection to model spontaneous intracerebral hemorrhage in mice. (2011, August 24). Vertex AI Search.
  • Cisterna Magna Injection Mouse Model of Subarachnoid Hemorrhage (SAH): A Systematic Literature Review of Preclinical SAH Research - Scientific Archives International Open Access Journals. Vertex AI Search.
  • Rat Endovascular Perforation Model - PMC - NIH. Vertex AI Search.
  • Autologous Blood Injection to Model Spontaneous Intracerebral Hemorrhage in Mice - JoVE. (2010, September 16). Vertex AI Search.
  • Subarachnoid hemorrhage leads to early and persistent functional connectivity and behavioral changes in mice - PMC. Vertex AI Search.
  • Secondary Ischemia Assessment in Murine and Rat Preclinical Subarachnoid Hemorrhage Models: A Systematic Review | Journal of the American Heart Association. (2024, February 29). Vertex AI Search.
  • A Histomorphological Study of Subarachnoid Hemorrhage and Its Temporal Changes Post-Injury and Death - Impactfactor. (2024, September 10). Vertex AI Search.
  • Experimental Subarachnoid Hemorrhage in Rats: Comparison of Two Endovascular Perforation Techniques with Respect to Success Rate, Confounding Pathologies and Early Hippocampal Tissue Lesion Pattern | PLOS One - Research journals. (2015, April 13). Vertex AI Search.
  • Intracranial Pressure Monitoring In Nontraumatic Intraventricular Hemorrhage Rodent Model - eScholarship. Vertex AI Search.
  • New Lumbar Method for Monitoring Cerebrospinal Fluid Pressure in Rats - PubMed - NIH. (2004, May 30). Vertex AI Search.
  • Neurobehavioral testing in subarachnoid hemorrhage: A review of methods and current findings in rodents - PMC. Vertex AI Search.
  • New Grading System Based on Magnetic Resonance Imaging in a Mouse Model of Subarachnoid Hemorrhage | Stroke. (2014, December 30). Vertex AI Search.
  • Intracranial Pressure Monitoring in Rodents | JoVE Journal. (2022, January 10). Vertex AI Search.
  • The ESAS-score: A histological severity grading system of subarachnoid hemorrhage using the modified double hemorrhage model in rats | PLOS One - Research journals. (2020, February 25). Vertex AI Search.
  • Histopathological Findings in Brains of Patients Who Died in the Acute Stage of Poor-grade Subarachnoid Hemorrhage - PMC. Vertex AI Search.
  • The Sheffield Model of Subarachnoid Hemorrhage in Rats | Stroke. Vertex AI Search.
  • C-type natriuretic peptide functions as an innate neuroprotectant in neonatal hypoxic-ischemic brain injury in mouse via natriuretic peptide receptor 2 - PubMed. (2018, March 5). Vertex AI Search.
  • Endovascular Perforation Model for Subarachnoid Hemorrhage Combined with Magnetic Resonance Imaging (MRI) - PubMed. (2021, December 16). Vertex AI Search.
  • Histopathological Findings in Brains of Patients Who Died in the Acute Stage of Poor-grade Subarachnoid Hemorrhage - PubMed. (2016, December 15). Vertex AI Search.
  • The Sheffield model of subarachnoid hemorrhage in rats - PubMed. Vertex AI Search.
  • Changes in the C-type Natriuretic peptide (CNP) and NO derivatives in the plasma and CSF of the patients with subarachnoid hemorrhage (SAH) - PMC. Vertex AI Search.
  • Central sympathetic nerve activation in subarachnoid hemorrhage - PubMed. (2022, January 15). Vertex AI Search.
  • C-type natriuretic peptide concentrations in the plasma and cerebrospinal fluid of patients with subarachnoid hemorrhage - PMC. Vertex AI Search.
  • Changes in C-type natriuretic peptide (CNP) levels in the plasma and cerebrospinal fluid of the patients with subarachnoid hemorrhage - PMC. Vertex AI Search.
  • C-type natriuretic peptide concentrations in the plasma and cerebrospinal fluid of patients with subarachnoid hemorrhage - PubMed. (2000, December 22). Vertex AI Search.
  • New Mechanisms and Targets of Subarachnoid Hemorrhage: A Focus on Mitochondria. Vertex AI Search.
  • Molecular mechanisms of neuronal death in brain injury after subarachnoid hemorrhage. Vertex AI Search.
  • Long-Term Cognitive Decline After Subarachnoid Hemorrhage: Pathophysiology, Management, and Future Directions | Stroke. (2025, March 4). Vertex AI Search.
  • Regulation of the Natriuretic Peptide Receptor 2 (Npr2) by Phosphorylation of Juxtamembrane Serine and Threonine Residues Is Essential for Bifurcation of Sensory Axons - PubMed. (2018, November 7). Vertex AI Search.
  • (PDF) Long-Term Outcomes After Subarachnoid Hemorrhage—The Road to Recovery Is Longer Than Expected - ResearchGate. (2025, December 4). Vertex AI Search.
  • The Protective Role of Natriuretic Peptide Receptor 2 against High Salt Injury in the Renal Papilla - PMC. Vertex AI Search.
  • (PDF) Regulation of the Natriuretic Peptide Receptor 2 (Npr2) by Phosphorylation of Juxtamembrane Serine and Threonine Residues Is Essential for Bifurcation of Sensory Axons - ResearchGate. (2018, September 18). Vertex AI Search.
  • (PDF) Longitudinal trajectories of functional outcome following aneurysmal subarachnoid hemorrhage: a retrospective study - ResearchGate. (2026, February 5). Vertex AI Search.
  • Protocol for the Induction of Subarachnoid Hemorrhage in Mice by Perforation of the Circle of Willis with an Endovascular Filament - PMC. Vertex AI Search.
  • Chinese Stroke Association guidelines for clinical management of cerebrovascular disorders: executive summary and 2019 update of clinical management of spontaneous subarachnoid haemorrhage - PMC. (2019, December 18). Vertex AI Search.

Sources

Application

Application Note: Preclinical Dosage, Administration, and Pharmacodynamic Validation of CN-SAH in Rat Models

Introduction and Mechanistic Rationale CN-SAH is a highly potent, selective inhibitor of the histone methyltransferase DOT1L[1]. Structurally, it is a nucleoside analogue derived from S-adenosylhomocysteine (SAH).

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

CN-SAH is a highly potent, selective inhibitor of the histone methyltransferase DOT1L[1]. Structurally, it is a nucleoside analogue derived from S-adenosylhomocysteine (SAH). By modifying the 5-position of the adenosine moiety with a polar nitrile group, researchers achieved exceptional selectivity; the nitrile group optimally binds into a unique hydrophobic pocket adjacent to the S-adenosylmethionine (SAM) binding site of DOT1L[2].

DOT1L is the sole methyltransferase responsible for the mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79)[1]. Aberrant DOT1L activity—frequently recruited by Mixed Lineage Leukemia (MLL) fusion proteins—drives leukemogenesis via the hypermethylation of H3K79 and the subsequent overexpression of pro-leukemic genes such as HOXA9 and MEIS1[1][3]. By acting as a SAM-competitive inhibitor, CN-SAH effectively suppresses H3K79 methylation, making it a critical chemical probe for epigenetic research[2]. However, translating this in vitro tool into in vivo rat models requires overcoming the inherent pharmacokinetic (PK) limitations of nucleoside analogues.

DOT1L_Pathway MLL MLL-Fusion Protein DOT1L DOT1L Enzyme MLL->DOT1L Recruits H3K79 Histone H3K79 Methylation DOT1L->H3K79 Catalyzes SAM SAM (Cofactor) SAM->DOT1L Binds CNSAH CN-SAH (Inhibitor) CNSAH->DOT1L Competitively Inhibits Leukemia Leukemogenesis (HOXA9/MEIS1) H3K79->Leukemia Drives

Fig 1. DOT1L signaling pathway and the competitive inhibitory mechanism of CN-SAH.

Pharmacokinetic Profiling & Dosage Rationale

Nucleoside analogue DOT1L inhibitors typically exhibit high clearance rates and poor oral bioavailability in rodents due to rapid hepatic metabolism and poor intestinal permeability[3][4]. Consequently, CN-SAH requires parenteral administration to maintain plasma concentrations above its cellular IC50 (approximately 10–20 nM for H3K79me2 suppression)[2][4].

To achieve sustained target engagement in rat models, researchers must utilize either continuous exposure or high-frequency divided dosing[3][4].

  • Intravenous (IV) Continuous Infusion (Gold Standard): 30–50 mg/kg/day via surgically implanted osmotic pumps. This bypasses first-pass metabolism and prevents the rapid peak-and-trough fluctuations typical of SAH-analogues[3].

  • Intraperitoneal (IP) Injection: 20–40 mg/kg administered twice daily (BID). While technically simpler, this route requires a carefully engineered co-solvent vehicle to prevent the drug from precipitating in the peritoneal cavity.

Experimental Protocol: Formulation and Administration

Vehicle Formulation

Causality Check: CN-SAH is a polar molecule but possesses a hydrophobic adenosine core. Dissolving it directly in aqueous buffers leads to micelle crash-out. A ternary co-solvent system is required to maintain solubility while minimizing physiological toxicity.

  • Stock Preparation: Dissolve CN-SAH powder in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL. Vortex until completely clear.

  • Working Formulation (for IP Injection):

    • Add 5% (v/v) of the DMSO stock to 45% (v/v) PEG-400. Mix thoroughly. Rationale: PEG-400 acts as a surfactant, encapsulating the hydrophobic core.

    • Add 50% (v/v) sterile Saline (0.9% NaCl) dropwise while vortexing continuously.

    • Final Vehicle: 5% DMSO / 45% PEG-400 / 50% Saline.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.

In Vivo Administration Workflow (IP Route)
  • Acclimation: Acclimate male Sprague-Dawley rats (200–250g) for 7 days prior to the study to stabilize baseline cortisol and metabolic levels.

  • Dosing: Administer the formulated CN-SAH at 20 mg/kg BID (every 12 hours) via intraperitoneal injection using a 25G needle.

  • Volume Control: Restrict the injection volume to ≤ 5 mL/kg per dose to prevent peritoneal distension and localized inflammation.

  • Toxicity Monitoring: Monitor animal weight daily. A weight loss of >10% indicates potential vehicle toxicity, necessitating a dose reduction or a shift to continuous IV infusion.

Workflow Formulation 1. Formulation (5% DMSO, 45% PEG-400, 50% Saline) Acclimation 2. Rat Acclimation (7 Days, SD Rats) Formulation->Acclimation Prepare Vehicle Dosing 3. CN-SAH Administration (IP BID or IV Infusion) Acclimation->Dosing Initiate Treatment Sampling 4. Blood/Tissue Sampling (Days 0, 7, 14) Dosing->Sampling Extract PBMCs Analysis 5. PD Validation (H3K79me2 Western Blot) Sampling->Analysis Quantify Target Engagement

Fig 2. Step-by-step in vivo experimental workflow for CN-SAH administration in rats.

Self-Validating System: Pharmacodynamic (PD) Readouts

To ensure the scientific integrity of the experiment, physical administration must be validated by proof of target engagement. Because DOT1L uniquely catalyzes H3K79 methylation, the primary PD biomarker is the reduction of H3K79me2 levels in surrogate tissues[2][5].

Protocol for PD Validation:
  • Tissue Collection: Draw 0.5 mL of blood via the lateral tail vein at Days 0, 7, and 14. Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.

  • Acid Extraction of Histones: Causality Check: Standard RIPA buffer leaves highly basic histones trapped in the insoluble chromatin pellet. Resuspend the PBMC pellet in 0.2 N HCl and incubate overnight at 4°C. This selectively solubilizes basic histone proteins while precipitating acidic/neutral proteins, preserving the methylation marks.

  • Quantification: Neutralize the extract with 1M Tris-HCl (pH 8.0). Run a Western Blot probing for H3K79me2, normalized against total Histone H3.

  • Validation Threshold: A successful, bioavailable administration of CN-SAH will yield a >50% reduction in the H3K79me2 signal by Day 7[2].

Data Presentation

Table 1: Recommended Dosing Regimens for CN-SAH in Rats
Route of AdministrationRecommended DoseFrequencyVehicle FormulationPharmacokinetic ProsPharmacokinetic Cons
Intravenous (IV) 30–50 mg/kg/dayContinuous (Osmotic Pump)Saline or 5% DextroseMaintains steady-state plasma levels above IC50.Requires surgical catheterization; technically demanding.
Intraperitoneal (IP) 20–40 mg/kgBID (Every 12 Hours)5% DMSO / 45% PEG-400 / 50% SalineTechnically simple; non-invasive.Fluctuating peak/trough levels; potential for rapid clearance.
Table 2: Pharmacodynamic Validation Metrics
BiomarkerTissue SourceAssay MethodExpected Outcome (Day 7)Target Engagement Implication
H3K79me2 PBMCs / Bone MarrowWestern Blot / ELISA> 50% ReductionDirect inhibition of DOT1L catalytic activity.
Total Histone H3 PBMCs / Bone MarrowWestern BlotNo Change (Stable)Validates equal protein loading and overall cell viability.
HOXA9 mRNA Leukemic Blasts (if xenograft)RT-qPCR> 60% ReductionDownstream transcriptional repression via epigenetic silencing.

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Technical Notes & Optimization

Troubleshooting

Cynomolgus Monkey Subarachnoid Hemorrhage (CN-SAH) Models: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Cynomolgus monkey (Macaca fascicularis) Subarachnoid Hemorrhage (CN-SAH) experimental design. Non-human primate (NHP) models remain the gold standard for translating neuroprote...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cynomolgus monkey (Macaca fascicularis) Subarachnoid Hemorrhage (CN-SAH) experimental design. Non-human primate (NHP) models remain the gold standard for translating neuroprotective strategies from bench to bedside, particularly for studying Delayed Cerebral Ischemia (DCI) and cerebral vasospasm[1]. However, these models present significant surgical, physiological, and ethical challenges[1][2].

This guide provides field-proven troubleshooting strategies, causal explanations for physiological anomalies, and self-validating protocols to ensure scientific rigor and animal welfare.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my CN-SAH model exhibiting inconsistent degrees of delayed cerebral vasospasm?

The Challenge: Researchers often observe high inter-subject variability in the onset and severity of vasospasm when using autologous blood injection models. Causality & Troubleshooting: Inconsistent vasospasm is typically caused by the unpredictable dispersion of blood in the basal cisterns. When blood is simply injected into the cisterna magna, the volume of the clot surrounding the middle cerebral artery (MCA) cannot be controlled.

  • Solution: Transition to the Blood Clot Placement Model [1]. By surgically exposing the MCA and placing a pre-formed autologous blood clot directly around the artery, you standardize the volume and exact location of the spasmogenic stimulus[2]. This direct placement is the most consistent and reliable method for inducing delayed intracranial vasospasm[2].

Q2: How do I manage the acute mortality spike (Cushing's Reflex) immediately following SAH induction?

The Challenge: Sudden increases in intracranial pressure (ICP) during blood injection or clot placement lead to acute brain injury, autonomic dysregulation, and high early mortality rates. Causality & Troubleshooting: The rapid introduction of volume into the subarachnoid space triggers a massive sympathetic surge to maintain cerebral perfusion pressure (CPP), leading to severe hypertension, bradycardia, and potentially fatal neurogenic pulmonary edema.

  • Solution: Implement a controlled volume-expansion and hemodynamic management protocol. Research indicates that treating CN-SAH subjects with controlled hypertension (e.g., dopamine infusion) and intravascular volume expansion (using human serum albumin and autologous blood) significantly improves cerebral blood flow and reduces early mortality[3][4]. Ensure continuous invasive ICP and arterial blood pressure monitoring to titrate interventions.

Q3: We are failing to observe Delayed Cerebral Ischemia (DCI) despite confirming severe angiographic vasospasm. Why?

The Challenge: The classic dogma assumes that vasospasm directly causes DCI, yet some cynomolgus monkey cohorts show severe vasospasm without progressing to DCI or infarction[2]. Causality & Troubleshooting: Recent paradigm shifts indicate that delayed intracranial vasospasm is not the sole culprit for DCI[2]. Early brain injury (EBI), ultra-early vasospasm, microthrombosis, and cortical spreading depolarization also play critical roles[2]. Furthermore, NHPs often possess highly developed collateral cerebral blood flow compared to humans, which can mask the ischemic effects of proximal vasospasm[2].

  • Solution: Do not rely solely on angiographic vessel caliber. Incorporate multimodal monitoring, including continuous EEG for cortical spreading ischemia, MRI (diffusion/perfusion-weighted imaging) to detect early micro-infarcts, and microdialysis to measure local metabolic distress (lactate/pyruvate ratios).

Part 2: Quantitative Data & Experimental Baselines

To ensure your experimental design is properly calibrated, compare your physiological targets against the established baselines for CN-SAH models treated with hemodynamic optimization[4].

ParameterBaseline (Pre-SAH)Acute SAH Phase (0-2h)Target for Volume/Pressor Therapy
Mean Arterial Blood Pressure (MAP) 80 - 95 mmHg> 130 mmHg (Sympathetic surge)20-30% above baseline (via Dopamine)
Intracranial Pressure (ICP) 5 - 12 mmHg40 - 80 mmHg< 20 mmHg (via CSF drainage if needed)
Central Venous Pressure (CVP) 2 - 5 mmHgVariableElevated by 5-6 mmHg (via Albumin/Blood)
Cerebral Blood Flow (CBF) ~50 mL/100g/min< 20 mL/100g/min> 30 mL/100g/min

Part 3: Step-by-Step Experimental Methodologies

Protocol: Autologous Blood Clot Placement Model in Cynomolgus Monkeys

This protocol is self-validating: successful execution is confirmed by a sustained >40% reduction in MCA caliber on day 7 angiography without causing acute surgical mortality.

Step 1: Pre-operative Preparation & Blood Collection

  • Anesthetize the subject and intubate. Maintain anesthesia with isoflurane.

  • Withdraw 5-7 mL of autologous venous blood 10 days to 3 weeks prior to the procedure if planning autologous transfusion for volume expansion[4]. For the clot itself, withdraw 2-3 mL of blood immediately prior to craniotomy and allow it to coagulate in a sterile syringe at room temperature.

Step 2: Surgical Exposure

  • Perform a frontotemporal craniotomy under microscopic magnification.

  • Carefully open the dura mater and dissect the arachnoid to expose the proximal Middle Cerebral Artery (MCA) and the internal carotid artery bifurcation.

  • Validation Check: Confirm normal vessel caliber via baseline intraoperative indocyanine green (ICG) angiography.

Step 3: Clot Placement

  • Extract the pre-formed autologous blood clot from the syringe.

  • Carefully pack the clot (standardized to a specific volume, e.g., 0.5 - 1.0 mL depending on animal size) directly around the exposed MCA.

  • Seal the subarachnoid space with a synthetic membrane or fibrin glue to prevent clot washout by cerebrospinal fluid (CSF).

Step 4: Post-Operative Hemodynamic Management

  • Initiate controlled hypertension using Dopamine (15 to 300 μg/kg/minute) to raise MAP by 20-30%[4].

  • Administer intravascular volume expansion using human serum albumin (40 ml/kg) and autologous whole blood (9 ml/kg) to raise CVP by 5-6 mmHg[4].

  • Validation Check: Monitor continuous ICP and MAP to ensure Cerebral Perfusion Pressure (CPP = MAP - ICP) remains above 60 mmHg.

Part 4: Visualizations

CNSAH_Pathophysiology SAH_Event Aneurysmal Rupture / SAH Induction ICP_Spike Acute ICP Elevation (Decreased CPP) SAH_Event->ICP_Spike Clot_Lysis Subarachnoid Clot Lysis (Release of Oxyhemoglobin) SAH_Event->Clot_Lysis EBI Early Brain Injury (EBI) (0-72 Hours) ICP_Spike->EBI DCI Delayed Cerebral Ischemia (DCI) & Infarction EBI->DCI Clot_Lysis->EBI Vasospasm Delayed Cerebral Vasospasm (Days 4-14) Clot_Lysis->Vasospasm Microthrombosis Microthrombosis & Inflammation Clot_Lysis->Microthrombosis Vasospasm->DCI Microthrombosis->DCI

Pathophysiological cascade of SAH showing multiple pathways leading to Delayed Cerebral Ischemia.

Clot_Placement_Workflow Start Baseline Angiography & Hemodynamic Monitoring Craniotomy Frontotemporal Craniotomy & Arachnoid Dissection Start->Craniotomy Clot_Prep Autologous Blood Collection & Ex Vivo Coagulation Start->Clot_Prep Placement Direct Clot Placement Around MCA Craniotomy->Placement Clot_Prep->Placement Management Hemodynamic Optimization (Dopamine + Volume Expansion) Placement->Management Outcome Day 7 Angiography (Assess Vasospasm) Management->Outcome

Step-by-step workflow for the NHP Clot Placement Model and subsequent hemodynamic management.

References

  • Experimental subarachnoid hemorrhage in the cynomolgus monkey: evaluation of treatment with hypertension, volume expansion, and ventilation. Neurosurgery (via PubMed / NIH).[Link]

  • Experimental Subarachnoid Hemorrhage in the Cynomolgus Monkey: Evaluation of Treatment with Hypertension, Volume Expansion. Neurosurgery (via OUP).[Link]

  • Commentary on a Non-Human Primate Model of Aneurismal Subarachnoid Hemorrhage. Hilaris Publisher.[Link]

  • Clot Placement Model of Subarachnoid Hemorrhage in Non-human Primates. Neupsy Key.[Link]

Sources

Optimization

Technical Support Center: Administration of Constrained α-Helical (CN-SAH) Peptides in Murine Subarachnoid Hemorrhage (SAH) Models

Welcome to the technical support center for the in vivo application of constrained α-helical (CN-SAH) peptides. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the in vivo application of constrained α-helical (CN-SAH) peptides. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and step-by-step troubleshooting advice for administering these promising but often challenging therapeutics in murine models of subarachnoid hemorrhage (SAH).

This guide is structured to walk you through the entire experimental workflow, from initial peptide reconstitution to post-administration monitoring, addressing common pitfalls with scientifically grounded solutions.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Constrained α-helical peptides, often called "stapled" peptides, are synthetic mini-proteins locked into their bioactive helical shape.[1] This "staple" enhances proteolytic resistance, stability, and cell permeability, making them powerful tools for targeting intracellular protein-protein interactions (PPIs) that are often considered "undruggable" with traditional small molecules.[1][2][3] However, the very modifications that grant these peptides their power—often a hydrocarbon staple and hydrophobic amino acid substitutions—create significant challenges in their handling and administration.[4][5]

Q1: My lyophilized stapled peptide is a small, oily film instead of a fluffy powder. Is it still usable?

A: Yes, this is common. Due to their hydrophobic nature, stapled peptides often do not lyophilize into a classic powder. The peptide quality is typically unaffected. Proceed with the reconstitution protocol, ensuring you rinse the vial walls thoroughly to recover all the material.

Q2: Why can't I just dissolve my stapled peptide in PBS or saline like a standard peptide?

A: The hydrocarbon staple and hydrophobic residues dramatically reduce aqueous solubility.[6] Forcing them into a purely aqueous solution will almost certainly lead to precipitation or aggregation, rendering the peptide inactive and potentially causing embolism upon injection. Proper solubilization requires a carefully chosen organic co-solvent or a specialized vehicle formulation.[7][8]

Q3: What is the most common cause of experimental failure when starting with stapled peptides?

A: Improper formulation. Issues with solubility and aggregation are the primary source of inconsistent results, lack of efficacy, and unexpected toxicity. A clear, stable, and well-characterized formulation is the bedrock of a successful in vivo study.

Q4: Should I use Intravenous (IV) or Intraperitoneal (IP) injection?

A: The choice depends on your experimental goal.

  • IV (Intravenous): Provides immediate and 100% bioavailability, leading to a high Cmax. This is often preferred for acute efficacy studies where rapid target engagement is desired. However, it carries a higher risk of immediate adverse events if the formulation is not perfect, as precipitates can cause emboli.

  • IP (Intraperitoneal): Creates a depot from which the peptide is absorbed more slowly into circulation. This can result in a longer half-life and a lower Cmax, which may be desirable for reducing toxicity. It is generally more forgiving of minor formulation imperfections.

Section 2: Peptide Reconstitution & Formulation Troubleshooting

This is the most critical step. The goal is to create a homogenous, stable solution that is safe for in vivo administration.

Problem: The peptide will not dissolve in the initial solvent.
  • Potential Cause 1: Incorrect solvent choice. The peptide's amino acid composition dictates its solubility characteristics. Highly hydrophobic peptides require a strong organic solvent to break intermolecular forces.

  • Solution 1: Systematic Solvent Selection.

    • Start with 100% Dimethyl Sulfoxide (DMSO). This is the most common and effective solvent for initial reconstitution. Use a minimal volume to create a high-concentration stock (e.g., 10-20 mg/mL).

    • Test a small aliquot first. Before dissolving your entire batch, test a small amount to confirm solubility.[6]

    • Alternative Solvents: If DMSO is incompatible with your assay, consider Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). However, be aware of their potential for in vivo toxicity.

Problem: The peptide dissolves in 100% DMSO but precipitates upon dilution into an aqueous buffer (e.g., PBS, Saline).
  • Potential Cause: "Crashing out" of solution. The peptide is stable in the organic solvent but aggregates rapidly when the polarity of the solution increases. The final concentration of the organic co-solvent is too low to maintain solubility.

  • Solution: Utilize a Co-Solvent Vehicle. Never dilute a hydrophobic peptide stock directly into a purely aqueous buffer for injection. A carefully prepared vehicle is essential.

Workflow for Successful Formulation

The following diagram outlines the decision-making process for creating a stable, injectable formulation for your CN-SAH peptide.

G cluster_0 Phase 1: Reconstitution cluster_1 Phase 2: Vehicle Preparation & Dilution cluster_2 Phase 3: Final QC Start Lyophilized Peptide Test_Sol Test Solubility (Small Aliquot) in 100% DMSO Start->Test_Sol Dissolve Dissolve Full Batch in Minimal DMSO (e.g., 10-20 mg/mL stock) Test_Sol->Dissolve Soluble Prep_Vehicle Prepare Co-Solvent Vehicle (See Table 1) Dissolve->Prep_Vehicle Dilute Slowly Add Peptide Stock to Vehicle with Vortexing Prep_Vehicle->Dilute Check_Clarity Visually Inspect for Clarity (No Precipitate/Cloudiness) Dilute->Check_Clarity QC Perform Pre-Administration QC (See Section 3) Check_Clarity->QC Troubleshoot Troubleshoot Formulation (Adjust Vehicle Composition) Check_Clarity->Troubleshoot Precipitate Inject Ready for Injection QC->Inject Pass QC->Troubleshoot Fail Troubleshoot->Prep_Vehicle Re-formulate G cluster_causes Potential Causes cluster_actions Corrective Actions Start Administer Peptide (IV or IP) Observe Observe Mouse for 5-10 min Post-Injection Start->Observe Adverse_Event Adverse Event Occurs? (e.g., Seizure, Gasping, Immobility) Observe->Adverse_Event No_Event No Immediate Event. Proceed with Monitoring. Adverse_Event->No_Event No Stop STOP Experiment. Euthanize Animal. Adverse_Event->Stop Yes Precipitation Formulation Precipitation (Embolism) Reformulate Re-evaluate Formulation. (Centrifugation Test) Precipitation->Reformulate Hemolysis Acute Hemolysis Check_Hemo Perform Hemolysis Assay. Hemolysis->Check_Hemo Vehicle_Tox Vehicle Toxicity (e.g., high %DMSO) Lower_Dose Lower Peptide Dose or Vehicle Component %. Vehicle_Tox->Lower_Dose Peptide_Tox Direct Peptide CNS Toxicity Peptide_Tox->Lower_Dose Switch_Route Switch to IP Injection. Peptide_Tox->Switch_Route Stop->Precipitation Stop->Hemolysis Stop->Vehicle_Tox Stop->Peptide_Tox

Caption: Logic chart for troubleshooting immediate adverse events post-injection.

Problem: Mouse shows immediate distress upon IV injection (e.g., gasping, seizure, paralysis, sudden death).
  • Potential Cause 1: Pulmonary Embolism. This is the most likely cause. Even microscopic peptide aggregates in your formulation can become emboli in the small capillaries of the lungs.

    • Solution: Stop the experiment immediately. Re-evaluate your formulation using the centrifugation test described in Section 3. Your formulation is not stable and must be optimized, likely by increasing the percentage of co-solvents like PEG400.

  • Potential Cause 2: Acute Hemolytic Crisis. If your peptide is highly hemolytic, rapid and widespread lysis of RBCs can occur upon IV injection, leading to acute anemia, kidney damage, and shock.

    • Solution: Stop the experiment. You must perform the ex vivo hemolysis assay (Section 3). If the peptide is hemolytic, it cannot be administered IV at that dose. Consider lowering the dose significantly or switching to IP administration.

Problem: Mouse becomes lethargic or displays unusual behavior after IP injection.
  • Potential Cause: Vehicle Toxicity or Peritonitis. High concentrations of solvents like DMSO or DMA can cause irritation to the peritoneal cavity. [7]The peptide itself could also be an irritant.

    • Solution: Monitor the animal closely. For future experiments, try to reduce the concentration of the organic solvent in your vehicle to the lowest effective percentage. Ensure your injection volume is appropriate for the mouse's weight (typically <10 mL/kg).

Section 5: Post-Administration & Experimental Context

Troubleshooting doesn't end after the injection. The SAH model itself introduces significant morbidity, and it's crucial to distinguish peptide-related toxicity from the sequelae of the SAH injury. [9][10] Q: My peptide-treated SAH mice have a higher mortality rate than the vehicle-treated SAH group. How do I investigate this?

A: This requires careful deconvolution.

  • Administer the peptide to healthy (non-SAH) mice. This is a critical control group. If you see toxicity or mortality in healthy mice, the issue lies with your peptide's intrinsic toxicity or its formulation.

  • Evaluate organ toxicity. At the experiment's endpoint, collect blood and perform a basic chemistry panel (e.g., ALT, AST for liver; BUN, creatinine for kidney). [11]This can pinpoint organ-specific toxicity.

  • Consider PK/PD. A high dose may lead to off-target effects. [12][13]Consider running a dose-response study to find a therapeutic window where the peptide is effective but not toxic.

Q: My peptide shows no efficacy in the SAH model.

A: Assuming your peptide was active in vitro, this points to an in vivo delivery problem.

  • Confirm Stability: Peptides can still be degraded in vivo, though stapling significantly increases resistance. [14]You may need to perform a serum stability assay.

  • Assess Bioavailability: Did the peptide reach the target tissue? While difficult, performing pharmacokinetic (PK) studies to measure peptide concentration in the brain and plasma over time is the gold standard. Poor brain penetration is a major hurdle for many drugs. [15]3. Re-check Formulation: An aggregated peptide is an inactive peptide. Ensure your formulation remains stable under physiological conditions. It is a good practice to test if the drug stays in solution by adding a few drops of the formulation into plasma. [16] By systematically addressing these potential issues, from the benchtop to the in vivo model, you can significantly increase the probability of a successful and reproducible experiment with constrained α-helical peptides.

References
  • Bird, G. H., et al. (2023). Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists. bioRxiv. [Link]

  • ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. [Link]

  • Bird, G. H., et al. (2023). Design-Rules for Stapled Alpha-Helical Peptides with On-Target In Vivo Activity: Application to Mdm2/X dual antagonists. bioRxiv. [Link]

  • Ribeiro, S. M., et al. (2021). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. Pharmaceuticals (Basel). [Link]

  • Tiwari, R., & Kaffka, A. (2017). Peptides as drug delivery vehicles across biological barriers. Journal of Pharmaceutical Investigation. [Link]

  • Ismail, N. I., et al. (2022). Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide. International Journal of Molecular Sciences. [Link]

  • Luo, Z., et al. (2009). Designed amphiphilic peptide forms stable nanoweb, slowly releases encapsulated hydrophobic drug, and accelerates animal hemostasis. PNAS. [Link]

  • Aas, P. R., et al. (2002). Characterization of protein and peptide stability and solubility in non-aqueous solvents. Journal of Pharmaceutical Sciences. [Link]

  • iGEM. (2015). Hemolysis Test Protocol. [Link]

  • Supplementary Information. (n.d.). Supplementary Methods Hemolysis assays. [Link]

  • Lin, T., et al. (2016). Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery. Journal of Controlled Release. [Link]

  • Springer Nature Experiments. (n.d.). Hemolytic Activity. [Link]

  • ResearchGate. (n.d.). Haemolytic activity of stapled α-helical peptides with different types crosslinks. [Link]

  • Al-Azzam, M., et al. (2024). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. MDPI. [Link]

  • Bird, G. H., et al. (2024). Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists. Nature Communications. [Link]

  • Pelay-Gimeno, M., et al. (2015). Stapled Peptides Inhibitors: A New Window for Target Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Cahill, J., et al. (2019). Neurobehavioral Deficits After Subarachnoid Hemorrhage in Mice: Sensitivity Analysis and Development of a New Composite Score. Journal of the American Heart Association. [Link]

  • Lu, Y., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Signal Transduction and Targeted Therapy. [Link]

  • Hsieh, M.-J., et al. (2023). Rational Design of Stapled Antimicrobial Peptides to Enhance Stability and In Vivo Potency against Polymicrobial Sepsis. Microbiology Spectrum. [Link]

  • Gad SC. (n.d.). Gad Vehicles Database. [Link]

  • Di Natale, C., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules. [Link]

  • Marbacher, S., et al. (2012). Protocol for the Induction of Subarachnoid Hemorrhage in Mice by Perforation of the Circle of Willis with an Endovascular Filament. Journal of Visualized Experiments. [Link]

  • Crates, D., et al. (2014). Endovascular perforation subarachnoid hemorrhage fails to cause Morris water maze deficits in the mouse. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Carron, R., et al. (2016). Subarachnoid hemorrhage leads to early and persistent functional connectivity and behavioral changes in mice. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Isca Biochemicals. (2023). Peptide solubility. [Link]

  • Schober, M., et al. (2019). Cisterna Magna Injection Mouse Model of Subarachnoid Hemorrhage (SAH): A Systematic Literature Review of Preclinical SAH Research. Scientific Archives. [Link]

  • Jabbari, A., et al. (2014). Strategies for Improving Peptide Stability and Delivery. Journal of Pharmaceutical Sciences. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting CN-SAH Protocols in SAH Models

Welcome to the Core Support Hub for researchers investigating the therapeutic application of CN-SAH (Cyano-S-adenosylhomocysteine / EVT-1534564) in Subarachnoid Hemorrhage (SAH) models. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Core Support Hub for researchers investigating the therapeutic application of CN-SAH (Cyano-S-adenosylhomocysteine / EVT-1534564) in Subarachnoid Hemorrhage (SAH) models.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we dissect the causality behind experimental failures and provide self-validating protocols to ensure your data is robust, reproducible, and mechanistically sound.

Mechanistic Rationale: Why CN-SAH in SAH?Subarachnoid hemorrhage (SAH) is a life-threatening cerebrovascular emergency characterized by blood extravasation into the subarachnoid space[1]. The primary driver of mortality is not just the initial bleed, but the subsequent Early Brain Injury (EBI) fueled by intense oxidative stress and epigenetic dysregulation.

CN-SAH offers a dual-pronged therapeutic approach:

  • Epigenetic Modulation: 1[1]. This prevents aberrant H3K79 methylation associated with pro-inflammatory gene transcription.

  • Antioxidant Defense: 2[2].

Pathway SAH Subarachnoid Hemorrhage (SAH) OxStress Oxidative Stress & EBI SAH->OxStress CNSAH CN-SAH Administration DOT1L DOT1L Inhibition CNSAH->DOT1L Nrf2 Keap1-Nrf2 Disruption CNSAH->Nrf2 Neuroprotection Cytoprotective Gene Expression DOT1L->Neuroprotection Nrf2->Neuroprotection Neuroprotection->OxStress Mitigates

Fig 1: Mechanistic pathway of CN-SAH mitigating early brain injury in SAH models.

Quantitative Data & Pharmacological Parameters

To standardize your experimental design, reference the following validated parameters for CN-SAH application:

ParameterValue / SpecificationMechanistic Rationale
Target Enzymes DOT1L, Keap1-Nrf2Dual-action epigenetic and antioxidant modulation.
IC50 (DOT1L) 13 nM - 26 nMHigh potency achieved via 5-nitrile group binding[1].
Solubility 100% DMSO (Stock)Highly lipophilic; requires co-solvents for in vivo use[2].
Administration Route Intravenous (IV)Ensures rapid systemic distribution and BBB penetration.
Optimal Dosing Window 2 hours post-SAH3[3].

Standardized Experimental Protocol: Murine SAH Model

To ensure reproducibility, we recommend the endovascular perforation model, followed by acute CN-SAH administration. This protocol is optimized for evaluating early brain injury within the first 72 hours.

Step-by-Step Methodology

Step 1: SAH Induction (Endovascular Perforation)

  • Anesthetize the murine subject (e.g., isoflurane 2-3% induction, 1.5% maintenance).

  • Surgically isolate the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Introduce a 5-0 sharpened monofilament nylon suture into the ECA stump. Advance it through the ICA until resistance is felt at the bifurcation of the anterior and middle cerebral arteries.

  • Advance the suture exactly 3 mm further to perforate the vessel, inducing SAH. Withdraw immediately to allow reperfusion and hemorrhage.

Step 2: CN-SAH Formulation

  • Dissolve CN-SAH powder in 100% DMSO to create a 10 mM stock solution.

  • For in vivo injection, formulate the working solution by adding 5% Tween-80 and 30% PEG-400 to the required volume of stock.

  • Slowly titrate in sterile 0.9% saline under continuous vortexing to achieve a final DMSO concentration of <2%.

Step 3: Drug Administration

  • Administer CN-SAH intravenously (IV) via the tail vein at a dosage of 1.0 - 2.0 mg/kg.

  • Administer the first dose exactly 2 hours post-SAH induction to capture the early window of microgliosis[3].

Step 4: Endpoint Analysis

  • At 24h and 72h post-SAH, assess neurobehavioral deficits using the modified Garcia scoring system.

  • Harvest brain tissue (ipsilateral cortex) for Western blotting to quantify target engagement: H3K79me2 (for DOT1L inhibition) and nuclear Nrf2 (for Keap1 disruption).

Workflow Induction 1. SAH Induction (Endovascular) Prep 2. Formulation (DMSO/Saline) Induction->Prep Admin 3. IV Injection (2h Post-SAH) Prep->Admin Analysis 4. Target Analysis (Nrf2/H3K79me) Admin->Analysis

Fig 2: Step-by-step experimental workflow for CN-SAH administration.

Troubleshooting & FAQs

Q1: My CN-SAH is precipitating upon dilution in saline. How do I fix this? A: CN-SAH is highly lipophilic. Direct dilution of a DMSO stock into aqueous saline causes rapid precipitation due to solvent shock. Solution: Employ a step-wise formulation. First, dissolve CN-SAH in 100% DMSO. Then, add your surfactants (e.g., Tween-80) and co-solvents (e.g., PEG-400) before slowly titrating in the 0.9% saline under continuous vortexing. Keep the final DMSO concentration below 2% to prevent vehicle-induced neurotoxicity.

Q2: We are seeing high mortality (>40%) in our SAH model before CN-SAH can take effect. How do we optimize the timeline? A: High acute mortality in the endovascular perforation model is typically caused by excessive intracranial pressure (ICP) spikes or brainstem compression, not the drug. Solution: Control the severity of the hemorrhage by standardizing the suture tip size (e.g., using a 5-0 suture blunted to exactly 0.3 mm) and strictly limiting the perforation depth to 3 mm past the bifurcation. Ensure CN-SAH is administered precisely 2 hours post-induction; earlier administration during the active bleeding phase (0-30 mins) is not recommended as the blood-brain barrier (BBB) dynamics are highly unstable.

Q3: How do we verify that CN-SAH is successfully engaging its targets in brain tissue? A: Because CN-SAH has a dual mechanism, you must run parallel assays to validate your system. For DOT1L inhibition, perform Western blotting on nuclear extracts for H3K79me2 (dimethylation of histone H3 lysine 79); you should see a dose-dependent decrease[1]. For Keap1-Nrf2 disruption, measure the nuclear translocation of Nrf2 and the downstream upregulation of Heme Oxygenase-1 (HO-1) via RT-qPCR or ELISA.

Q4: Does CN-SAH increase the risk of rebleeding in the acute phase? A: No. Unlike anticoagulants, CN-SAH acts intracellularly as a methyltransferase inhibitor and antioxidant modulator[2][1]. It does not interfere with the coagulation cascade or platelet aggregation. However, always monitor hematoma volume via MRI or post-mortem imaging to confirm that your specific vehicle formulation is not inadvertently affecting hemostasis.

References

  • Buy CN-SAH (EVT-1534564)
  • Source: core.ac.
  • Source: nih.

Sources

Optimization

overcoming limitations of in vitro CN-SAH studies

Technical Support Center: Overcoming Limitations of In Vitro CN-SAH Studies Welcome to the Application Support Center for epigenetic assay optimization. This guide is specifically designed for researchers utilizing CN-SA...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Limitations of In Vitro CN-SAH Studies

Welcome to the Application Support Center for epigenetic assay optimization. This guide is specifically designed for researchers utilizing CN-SAH—a potent, SAM-competitive nucleoside inhibitor of the DOT1L histone methyltransferase. CN-SAH utilizes a polar 5-nitrile group as a bioisostere for heavy halogens, allowing it to perfectly exploit the hydrophobic pocket of DOT1L with a biochemical IC50 of ~13–26 nM . However, translating this biochemical potency into cell-based assays (e.g., in MLL-rearranged leukemia models) presents significant physicochemical and metabolic challenges .

As a Senior Application Scientist, I have compiled the mechanistic causality behind these limitations and field-proven troubleshooting protocols to rescue your in vitro data.

Visualizing the Experimental Bottlenecks

CNSAH_Troubleshooting Start In Vitro CN-SAH Cellular Assay Perm Barrier 1: Poor Cell Permeability Start->Perm Nucleoside Structure SAM Barrier 2: Endogenous SAM Competition Start->SAM High Intracellular SAM Stab Barrier 3: Metabolic Degradation Start->Stab SAH Hydrolase Activity SolPerm Solution: LNP Delivery / Electroporation Perm->SolPerm SolSAM Solution: Methionine-Restricted Media SAM->SolSAM SolStab Solution: SAH Hydrolase Inhibitors / Frequent Dosing Stab->SolStab Valid Target Validation: H3K79me2 Reduction SolPerm->Valid SolSAM->Valid SolStab->Valid

Workflow for identifying and overcoming CN-SAH limitations in cell-based epigenetic assays.

Troubleshooting Guide & FAQs

Q1: Why do I see potent DOT1L inhibition in my biochemical assay (IC50 < 30 nM), but no reduction in H3K79me2 in my cell lines even at 50 µM? Causality: This is the classic "biochemical-to-cellular drop-off" characteristic of nucleoside analogues. CN-SAH possesses a highly polar nucleoside core which restricts passive diffusion across the lipophilic plasma membrane . Actionable Fix: To bypass the membrane barrier in vitro, you must artificially facilitate entry. We recommend using lipid nanoparticle (LNP) encapsulation or reversible permeabilization (e.g., Streptolysin O). If your experimental design permits, consider transitioning to non-nucleoside DOT1L inhibitors (e.g., EPZ-5676) which have been structurally optimized for cell permeability .

Q2: My CN-SAH treated cells show initial H3K79me2 depletion at 24 hours, but the methylation mark rebounds by 72 hours. Is the compound degrading? Causality: Yes. CN-SAH is structurally derived from endogenous S-adenosyl-L-homocysteine (SAH). In living cells, SAH is rapidly metabolized by SAH hydrolase (AHCY) to prevent product inhibition of methyltransferases. CN-SAH is susceptible to similar enzymatic degradation or cellular efflux over prolonged incubation periods. Actionable Fix: Implement a "fed-batch" dosing strategy. Replenish the culture media with fresh CN-SAH every 24 hours. Alternatively, you can co-administer a mild SAH hydrolase inhibitor (e.g., Adenosine dialdehyde), though this will globally elevate endogenous SAH and may cause off-target pan-methyltransferase inhibition. Use this co-treatment strictly with appropriate vehicle controls.

Q3: How can I sensitize my cellular assay to better reflect the true binding affinity of CN-SAH? Causality: CN-SAH is a SAM-competitive inhibitor. Intracellular SAM (S-adenosyl-L-methionine) concentrations are typically in the high micromolar range, which outcompetes CN-SAH for the DOT1L cofactor binding pocket, drastically right-shifting your dose-response curve . Actionable Fix: Perform your assays in methionine-restricted media. Since methionine is the sole metabolic precursor to SAM, restricting it lowers the intracellular SAM pool, reducing competition and artificially sensitizing the cells to CN-SAH.

Experimental Protocols: Self-Validating Systems

Protocol A: Methionine-Restricted Sensitization Assay Purpose: To lower endogenous SAM pools and reduce competition for the DOT1L cofactor pocket, thereby revealing the true cellular potency of CN-SAH.

  • Cell Preparation: Pellet cells (e.g., MV4-11 or MOLM-13) at 300 x g for 5 minutes. Wash twice with 1X PBS to remove residual methionine from standard culture media.

  • Media Formulation: Resuspend cells in Methionine-free RPMI 1640. Supplement with 10% dialyzed Fetal Bovine Serum (dFBS) to ensure no low-molecular-weight amino acids are introduced via the serum.

  • Controlled Spike-in: Add a highly restricted concentration of L-methionine (e.g., 5–10 µM). Self-Validation Check: This concentration must be empirically determined to maintain basic cellular viability over 48 hours without saturating the SAM synthesis pathway. Include a vehicle control to monitor baseline apoptosis.

  • Treatment: Dose cells with a serial dilution of CN-SAH (0.1 µM to 50 µM).

  • Harvest & Analysis: After 48 hours, lyse cells and perform a Western blot for H3K79me2. Normalize against total Histone H3.

Protocol B: Enhancing CN-SAH Cellular Uptake via LNP Delivery Purpose: To bypass the poor membrane permeability of the polar nucleoside scaffold.

  • Lipid Film Preparation: In a glass vial, combine DOTAP (cationic lipid) and DOPE (helper lipid) at a 1:1 molar ratio in chloroform. Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

  • Compound Hydration: Dissolve CN-SAH in sterile, nuclease-free water at a concentration of 1 mM. Add this aqueous solution to the lipid film.

  • Nanoparticle Assembly: Vortex vigorously for 5 minutes, then sonicate in a water bath for 15 minutes at room temperature until the suspension is translucent.

  • Extrusion: Pass the suspension 10 times through a 100 nm polycarbonate membrane using a mini-extruder to ensure uniform nanoparticle size.

  • Cellular Dosing: Add the CN-SAH loaded LNPs directly to the cell culture media. Self-Validation Check: Always run an "Empty LNP" control arm to ensure the lipid vehicle itself is not altering H3K79 methylation status or inducing cytotoxicity.

Quantitative Data: Inhibitor Profiling

Use the following reference table to benchmark your expected in vitro results and select the appropriate chemical probe for your specific assay needs.

CompoundStructure TypeDOT1L IC50 (Biochemical)Cell PermeabilityPrimary In Vitro Limitation
CN-SAH Nucleoside (5-Nitrile modified)13 – 26 nMPoorMembrane exclusion; SAM competition
Br-SAH Nucleoside (Halogen modified)~77 nMPoorMembrane exclusion; Halogen toxicity
EPZ-5676 Non-Nucleoside (Pinometostat)< 3 nMHighRequires continuous dosing for sustained effect
Endogenous SAH Unmodified Nucleoside~1.5 µM (Pan-MTase)Very PoorRapid degradation by SAH hydrolase

References

  • Spurr SS, Bayle ED, Yu W, Li F, Tempel W, Vedadi M, Schapira M, Fish PV. "New small molecule inhibitors of histone methyl transferase DOT1L with a nitrile as a non-traditional replacement for heavy halogen atoms." Bioorganic & Medicinal Chemistry Letters, 2016.[Link]

  • Talukdar A, Mukherjee A, Bhattacharya D. "Fascinating Transformation of SAM-Competitive Protein Methyltransferase Inhibitors from Nucleoside Analogues to Non-Nucleoside Analogues." Journal of Medicinal Chemistry, 2022.[Link]

Troubleshooting

Technical Support Center: Enhancing the Experimental Stability of S-Adenosyl-L-homocysteine (SAH)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for S-Adenosyl-L-homocysteine (SAH). This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for S-Adenosyl-L-homocysteine (SAH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies to improve the stability of SAH in experimental settings. Given that SAH is a critical yet labile molecule, understanding and controlling its stability is paramount for obtaining reliable and reproducible data.

Understanding SAH Stability: The Core Challenges

S-Adenosyl-L-homocysteine (SAH) is the byproduct of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions and a potent inhibitor of methyltransferases.[1][2][3] Its stability is a crucial factor in experimental design, as degradation can lead to inconsistent results and misinterpretation of data. The primary routes of degradation are enzymatic hydrolysis and chemical decomposition.

1. Enzymatic Degradation: The principal enzyme responsible for SAH metabolism is SAH hydrolase (SAHH), which reversibly cleaves SAH into adenosine and L-homocysteine.[1][4][5] The thermodynamic equilibrium of this reaction actually favors the synthesis of SAH from adenosine and homocysteine.[1][6] Therefore, the accumulation of these products can drive the reverse reaction, leading to an underestimation of methyltransferase inhibition.

2. Chemical Degradation: Like its precursor SAM, SAH is susceptible to pH-dependent chemical degradation. The primary non-enzymatic degradation pathway involves the cleavage of the glycosidic bond, separating the adenine base from the ribose sugar, and breakdown of the homocysteine moiety. Acidic conditions are known to significantly improve the stability of SAH by preventing this decomposition.[7][8]

Degradation Pathways of SAH

SAH Degradation Pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation (pH-dependent) cluster_alternative Alternative Bacterial Pathway SAH S-Adenosyl-L-homocysteine (SAH) Adenosine_Hcy Adenosine + L-Homocysteine SAH->Adenosine_Hcy Adenosine_Hcy->SAH SAH_chem S-Adenosyl-L-homocysteine (SAH) Degradation_Products Degradation Products (e.g., Adenine, Homocysteine derivatives) SAH_chem->Degradation_Products SAH_bact S-Adenosyl-L-homocysteine (SAH) Adenine_SRH Adenine + S-Ribosylhomocysteine SAH_bact->Adenine_SRH

Caption: Major degradation pathways of S-Adenosyl-L-homocysteine (SAH).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with SAH and provides actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal short-term and long-term storage conditions for SAH?

A1: The stability of SAH is highly dependent on temperature and pH. For optimal stability, follow these guidelines:

Storage DurationFormTemperatureRecommended Buffer/SolventStability Notes
Short-Term (≤ 1 week) Solution4°C0.02 M HCl or other acidic buffer (pH 4.5-5.0)Avoid neutral or alkaline buffers. Minimize time at room temperature.
Long-Term (> 1 week) Solution-20°C or -80°C0.02 M HCl or acidic buffer, aliquotedAliquoting is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation.[8]
Long-Term (> 1 year) Solid/Powder-20°C or -80°C (in dark)N/A (store desiccated)Solid SAH is more stable than solutions. Protect from moisture.[9]

Data synthesized from multiple sources indicating the importance of low temperature and acidic pH for stability.[7][8][9][10][11][12]

Q2: My SAH solution is several months old and stored at -20°C in a neutral buffer. Are my results still valid?

A2: It is highly likely that your SAH has undergone significant degradation. Storing SAH in a neutral buffer, even at -20°C, can lead to a marked decrease in the concentration of the intact molecule over time.[7] This degradation can lead to a significant underestimation of its inhibitory effects in methyltransferase assays. We strongly recommend preparing a fresh stock solution in an acidic buffer and re-running your experiments. To verify the integrity of your old stock, you can perform a stability analysis using HPLC as described in the protocols below.

Q3: Can I use common buffers like PBS or Tris for my experiments involving SAH?

A3: While you can use buffers like PBS or Tris for the final reaction, the stock solution of SAH should be prepared and stored in an acidic solution to ensure its stability. When you dilute the acidic SAH stock into your final reaction buffer (e.g., Tris, pH 7.5), the final concentration of the acid will be negligible and should not significantly alter the pH of your reaction. However, be mindful of the time SAH spends in the neutral/alkaline reaction buffer; for kinetic studies, it's best to add the SAH to the reaction mixture immediately before starting the experiment. Some buffer components containing C=O or C-N bonds can interfere with certain analytical methods.[13]

Q4: I am working with cell lysates. What precautions should I take regarding endogenous SAH hydrolase?

A4: Cell lysates contain active SAH hydrolase (SAHH), which will rapidly degrade any SAH you add. To obtain accurate results, you must inhibit or remove SAHH activity. This can be achieved by:

  • Acidification: Immediately after cell lysis, acidify the sample with perchloric acid (PCA) or acetic acid to a pH of 4.5-5.0.[7] This will precipitate proteins, including SAHH, and stabilize SAH.

  • Heat Inactivation: Heating the lysate (e.g., 95°C for 5 minutes) can denature SAHH, but this may also affect other proteins of interest.

  • SAHH Inhibitors: The use of specific SAHH inhibitors can be effective, but care must be taken to ensure they do not interfere with your downstream applications.

Troubleshooting Specific Issues

Problem 1: High variability in my methyltransferase inhibition assay results.

  • Likely Cause: Inconsistent SAH concentration due to degradation in stock or working solutions.

  • Solution:

    • Prepare Fresh Stock: Always prepare a fresh stock solution of SAH in an acidic buffer (e.g., 0.02 M HCl).[8]

    • Aliquot and Store Properly: Aliquot the stock solution into single-use volumes and store at -80°C to avoid freeze-thaw cycles.[12]

    • Minimize Time at Room Temperature: Prepare working dilutions immediately before use and keep them on ice.

    • Verify Concentration: Periodically check the concentration of your stock solution using a stability-indicating method like RP-HPLC (see protocol below).

Problem 2: My SAH standard curve is not linear when analyzed by LC-MS/MS.

  • Likely Cause: Degradation of SAH during sample preparation or matrix effects from the sample.

  • Solution:

    • Acidify Samples: Ensure that all samples, including the standards for the calibration curve, are prepared in an acidic solution to maintain stability throughout the analytical process.[7]

    • Use Internal Standards: Employ a stable isotope-labeled internal standard (e.g., SAH-d4) to correct for matrix effects and variations in instrument response.[12]

    • Optimize Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering substances from the sample matrix.

    • Matrix-Matched Calibration: Prepare your calibration standards in a matrix that is as similar as possible to your experimental samples to account for matrix effects.

Experimental Protocols

Protocol 1: Stability Testing of SAH by RP-HPLC

This protocol provides a method to assess the integrity of your SAH solution over time. A stability-indicating method is one that can separate the intact drug from its degradation products.[14]

Objective: To quantify the percentage of intact SAH remaining in a solution under specific storage conditions.

Materials:

  • SAH solution to be tested

  • RP-HPLC system with UV detector (detection at 259-260 nm)[7][14]

  • C18 column

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: Acetonitrile (ACN)

  • Reference standard of pure SAH

Procedure:

  • Prepare Initial Sample (T=0):

    • Dilute your SAH stock solution to a known concentration (e.g., 100 µM) in your chosen buffer.

    • Immediately inject a sample onto the HPLC system to obtain the initial peak area for intact SAH. This is your 100% reference point.

  • Incubate Samples:

    • Store aliquots of the same diluted SAH solution under the desired test conditions (e.g., 4°C, room temperature, -20°C in different buffers).

  • Analyze at Time Points:

    • At specified time intervals (e.g., 1, 4, 24, 48 hours), remove an aliquot from each storage condition.

    • Inject the sample onto the HPLC system using the same method as the T=0 sample.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: 260 nm[7]

    • Gradient:

      • 0-5 min: 5% B

      • 5-15 min: 5% to 30% B (linear gradient)

      • 15-20 min: 30% B

      • 20-22 min: 30% to 5% B

      • 22-27 min: 5% B (re-equilibration)

  • Data Analysis:

    • Identify the peak corresponding to intact SAH based on the retention time of the reference standard.

    • New peaks appearing at earlier retention times are likely degradation products.

    • Calculate the percentage of SAH remaining at each time point: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.

Workflow for SAH Stability Testing

Caption: A typical workflow for assessing the stability of an SAH solution.

References

  • ResearchGate. (n.d.). SAH degradation pathways SAH is either reversibly cleaved to adenosine... [Diagram].
  • Hübner, U., Schorr, H., Eckert, R., Geisel, J., & Herrmann, W. (2007). Stability of plasma homocysteine, S-adenosylmethionine, and S-adenosylhomocysteine in EDTA, acidic citrate, and Primavette collection tubes. Clinical Chemistry, 53, 2217-8.
  • Tehlivets, O., Malanovic, N., & Kohlwein, S. D. (2013). S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(1), 204-215.
  • Dorgan, K. M., et al. (2015). S-Inosyl-l-Homocysteine Hydrolase, a Novel Enzyme Involved in S-Adenosyl-l-Methionine Recycling. Journal of Bacteriology, 197(12), 2043-2051.
  • Taylor & Francis Online. (n.d.). S-adenosyl-L-homocysteine – Knowledge and References.
  • Radojčić Likić, R., et al. (2008). S-adenosyl-L-homocysteine hydrolase, key enzyme of methylation metabolism, regulates phosphatidylcholine synthesis and triacylglycerol homeostasis in yeast. Journal of Biological Chemistry, 283(35), 23989-99.
  • Melichar, B., et al. (2010). Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues.
  • Sigma-Aldrich. (n.d.). S-(5-Adenosyl)-L-homocysteine (SAE0099)
  • Li, F., & Zheng, Y. G. (2015). SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases. ACS Chemical Biology, 11(3), 583-597.
  • Winczura, A., et al. (2024). S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Monitoring Using Analytical Methods in Clinical Laboratory Practice: Where Are We?. International Journal of Molecular Sciences, 25(6), 3185.
  • Brzeziński, K. (2020). S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains. International Journal of Molecular Sciences, 21(24), 9647.
  • Creative Proteomics. (n.d.). SAM and SAH Analysis Service.
  • Hoffman, J. L. (1987).
  • Alagawadi, A., et al. (2023). Strategic development and validation of a stability-indicating analytical method for S-adenosylmethionine. Prospects in Pharmaceutical Sciences.
  • ResearchGate. (2022). How stable is S-Adenosyl-L-homocysteine (SAH)
  • MedChemExpress. (n.d.). SAH (SAH (S-Adenosylhomocysteine)).
  • MedChemExpress. (n.d.). SAH-d4 (SAH (S-Adenosylhomocysteine)-d4).
  • Selleck Chemicals. (2024). S-Adenosyl-L-Homocysteine (SAH).
  • Merck Millipore. (n.d.).
  • Chen, S., et al. (2014). Controversies and Evolving New Mechanisms in Subarachnoid Hemorrhage. PMC.
  • TA Instruments. (n.d.).
  • Ravula, T., et al. (2017). Polymer-encased nanodiscs with improved buffer compatibility. Scientific Reports, 7(1), 7432.
  • Li, H., et al. (2023). Myelin sheath injury and repairment after subarachnoid hemorrhage. PMC.
  • ACE HPLC. (n.d.). Buffer Recommendations for ACE® UltraCore™ UHPLC/HPLC Columns.
  • Johansson, P. I., et al. (2012). Reduced clot-stability during the first 6 hours after aneurysmal subarachnoid haemorrhage--a prospective case-control study. Thrombosis Research, 130(3), 368-73.
  • Corning. (n.d.). Corning® 1L 20x SSC Buffer, Liquid, pH 7.0 ± 0.1, RNase-/DNase- and protease-free.
  • Brophy, C. M., et al. (2010). Uncoupling force and calcium flux to develop novel therapeutics for subarachnoid hemorrhage-induced vasospasm. Institutional Repository.
  • Ueland, P. M., & Refsum, H. (2007). Stability of Plasma Homocysteine, S-Adenosylmethionine, and S-Adenosylhomocysteine in EDTA, Acidic Citrate, and PrimavetteTM Collection Tubes.
  • Strakova, E., et al. (2018). Accumulation of S-adenosyl-L-homocysteine impairs methylation and development in Saccharomyces cerevisiae and Drosophila melanogaster.

Sources

Optimization

CN-SAH Technical Support &amp; Troubleshooting Center

Addressing Off-Target Effects of S-Adenosylhomocysteine Analogues Welcome to the CN-SAH Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to help you navigate the nuanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Addressing Off-Target Effects of S-Adenosylhomocysteine Analogues

Welcome to the CN-SAH Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to help you navigate the nuances of using CN-SAH (S-(((2S,3S,4R)-5-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-D-homocysteine). While CN-SAH is a highly potent inhibitor of the DOT1L histone methyltransferase and SARS-CoV-2 nsp14-MTase, its structural mimicry of the endogenous pan-methyltransferase inhibitor S-adenosylhomocysteine (SAH) inherently introduces off-target liabilities.

This guide provides mechanistic explanations, quantitative selectivity data, and self-validating experimental protocols to ensure your epigenetic and antiviral assays remain robust and target-specific.

FAQ 1: Mechanistic Grounding

Q: Why does CN-SAH exhibit off-target affinity for other methyltransferases despite the targeted 5-nitrile modification?

A: CN-SAH was rationally designed to improve upon the poor pharmacokinetics and lack of selectivity of unmodified SAH. SAH is the endogenous byproduct of S-adenosyl-L-methionine (SAM) dependent methylation and acts as a pan-inhibitor across protein, DNA, and RNA methyltransferases [3]. To achieve DOT1L selectivity, the 5-position of the adenosine ring was modified with a polar nitrile group. Crystallographic data (PDB: 5JUW) confirms that this nitrile group perfectly exploits a unique hydrophobic pocket in DOT1L (composed of V249, L224, P133, and F245) [1].

However, the core SAH scaffold remains intact. Because the SAM-binding pocket is highly conserved across the methyltransferase family, enzymes with flexible or accommodating cofactor pockets—such as DNMT1 (DNA methyltransferase 1) and certain PRMTs (Protein Arginine Methyltransferases)—can still partially accommodate the 5-nitrile modification. This results in dose-dependent off-target inhibition, particularly when CN-SAH is used at concentrations exceeding 1 µM [1].

G CN_SAH CN-SAH (SAH Analogue) DOT1L DOT1L (Primary Target) CN_SAH->DOT1L High Affinity (26 nM) Off_Targets Conserved SAM Binding Pockets CN_SAH->Off_Targets Scaffold Mimicry Viral SARS-CoV-2 nsp14 (Viral Target) CN_SAH->Viral High Affinity (70 nM) DNMT1 DNMT1 (11-fold selectivity) Off_Targets->DNMT1 PRMTs PRMT3 / PRMT5 (>60-fold selectivity) Off_Targets->PRMTs

Divergent binding pathways of CN-SAH highlighting primary targets vs. conserved off-targets.

FAQ 2: Quantitative Selectivity Profiles

Q: At what concentration should I cap my in vitro experiments to avoid confounding off-target epigenetic effects?

A: To maintain a self-validating experimental system, you must titrate your compound based on the established therapeutic window. CN-SAH is highly potent against DOT1L (IC50 = 26 nM) but begins to inhibit DNMT1 at low micromolar concentrations [1]. Furthermore, in viral assays targeting nsp14-MTase, host enzymes like RNMT and PRMT7 are inhibited at ~7-8 µM [2].

Table 1: CN-SAH Selectivity Profile and Off-Target IC50 Values

Target EnzymeBiological FunctionIC50 ValueSelectivity vs. DOT1LReference
DOT1L H3K79 Methylation (Primary)26 nM1x (Reference)[1]
nsp14-MTase Viral RNA Capping70 nM~0.37x[2]
DNMT1 DNA Methylation~286 nM11-fold[1]
PRMT3 Arginine Methylation~1.7 µM66-fold[1]
PRMT5 Arginine Methylation~4.6 µM180-fold[1]
PRMT7 Arginine Methylation7.0 µM269-fold[2]
RNMT Host mRNA Capping8.6 µM330-fold[2]
EZH2 / G9a H3K27 / H3K9 Methylation>100 µM>3800-fold[1]

Recommendation: For cellular assays targeting DOT1L, do not exceed 250-500 nM . Exceeding 1 µM will likely induce DNMT1-mediated DNA hypomethylation, confounding your transcriptional readouts.

FAQ 3: Troubleshooting Experimental Anomalies

Q: I am observing global transcriptional suppression and cellular toxicity after 72 hours of CN-SAH treatment. Is this a DOT1L-specific phenotype?

A: Likely not. While DOT1L inhibition reduces the expression of specific oncogenes (e.g., in MLL-rearranged leukemias), global transcriptional suppression and acute toxicity are classic hallmarks of RNMT (RNA guanine-N7 methyltransferase) inhibition [2]. RNMT is essential for mRNA capping; its inhibition leads to rapid mRNA degradation and cell death. Since CN-SAH inhibits RNMT at ~8.6 µM, using high doses in long-term assays will trigger this off-target effect.

Troubleshooting Steps:

  • Reduce Concentration: Drop the CN-SAH concentration to 100-300 nM.

  • Pulse-Chase: Limit exposure time to 48 hours, followed by a washout period.

  • Orthogonal Validation: Use an inactive structural analogue or a structurally distinct DOT1L inhibitor (e.g., Pinometostat/EPZ-5676) to confirm if the phenotype persists.

G Obs Observation: Global Toxicity / Transcriptional Repression Check Check CN-SAH Concentration Obs->Check High > 1 µM Check->High Low < 500 nM Check->Low OffTarget Likely Off-Target (DNMT1 or RNMT Inhibition) High->OffTarget OnTarget Likely On-Target (DOT1L Mechanism) Low->OnTarget Action1 Titrate down to 100-300 nM OffTarget->Action1 Action2 Validate with EPZ-5676 or DOT1L CRISPR KO OnTarget->Action2

Decision tree for diagnosing and resolving CN-SAH induced cellular toxicity.

Step-by-Step Experimental Protocols

To ensure rigorous scientific integrity, you must validate that the phenotypic effects observed in your assays are strictly due to DOT1L (or nsp14) inhibition, rather than off-target methyltransferase binding. Below are the self-validating protocols to establish this causality.

Protocol 1: Cellular Target Engagement Assay (CETSA) for DOT1L Specificity

CETSA allows you to verify that CN-SAH is physically binding to DOT1L inside the living cell at your chosen concentration, without needing to reach the high doses that trigger off-target binding.

Step 1: Cell Treatment and Lysis

  • Seed target cells (e.g., MV4-11 leukemia cells) at 1×106 cells/mL in complete media.

  • Treat with a dose-response gradient of CN-SAH (e.g., 0, 10, 50, 250, 1000 nM) for 2 hours to allow intracellular equilibration.

  • Harvest cells, wash with ice-cold PBS, and resuspend in TBS buffer supplemented with protease inhibitors.

  • Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Crucial: Do not use denaturing detergents, as they will disrupt compound-target interactions.

Step 2: Thermal Challenge

  • Aliquot the lysate into PCR tubes (50 µL per tube).

  • Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.

  • Cool immediately at room temperature for 3 minutes, then snap-chill on ice.

Step 3: Soluble Fraction Isolation and Detection

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Carefully extract the supernatant (containing the soluble, stabilized protein).

  • Perform Western Blotting on the supernatant. Probe primarily for DOT1L.

  • Self-Validation Step: Probe the same blot for DNMT1 and PRMT5. If CN-SAH is specific at your chosen dose, only the DOT1L thermal melting curve should shift (indicating thermal stabilization). If DNMT1 also shifts, your CN-SAH concentration is too high and is engaging off-targets.

Protocol 2: Orthogonal Biochemical Profiling (SAM-Competitive Assay)

If you synthesize or purchase a new batch of CN-SAH, verify its selectivity profile before running long-term phenotypic assays.

Step 1: Reaction Setup

  • Prepare a reaction buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1% BSA, and 1 mM DTT.

  • Prepare a panel of recombinant enzymes in separate wells: DOT1L, DNMT1, and PRMT5.

  • Add CN-SAH at 500 nM to each enzyme well. Include a DMSO vehicle control and an SAH (pan-inhibitor) positive control.

Step 2: Substrate Addition

  • Add the respective substrates: Nucleosomes for DOT1L, hemimethylated DNA for DNMT1, and histone H4 for PRMT5.

  • Initiate the reaction by adding 3 H-labeled SAM (S-adenosyl-L-methionine) at a concentration equal to the Km​ of each respective enzyme.

Step 3: Quantification

  • Incubate for 60 minutes at 30°C.

  • Quench the reaction by spotting the mixture onto phosphocellulose filter paper (for proteins) or DEAE filter paper (for DNA).

  • Wash the filters extensively with 50 mM Na-bicarbonate (pH 9.0) to remove unreacted 3 H-SAM.

  • Measure incorporated radioactivity using a liquid scintillation counter. CN-SAH should reduce DOT1L signal by >90% while leaving DNMT1 and PRMT5 signals largely unaffected (>80% activity remaining).

References
  • Spurr, S. S., Bayle, E. D., Yu, W., Li, F., Tempel, W., Vedadi, M., Schapira, M., & Fish, P. V. (2016). New small molecule inhibitors of histone methyl transferase DOT1L with a nitrile as a non-traditional replacement for heavy halogen atoms. Bioorganic & Medicinal Chemistry Letters, 26(19), 4684-4688.[Link]

  • N., A. K., et al. (2023). Drug Discovery in Low Data Regimes: Leveraging a Computational Pipeline for the Discovery of Novel SARS-CoV-2 Nsp14-MTase Inhibitors. National Institutes of Health (NIH) Preprint / PMC.[Link]

  • Ansari, A., et al. (2022). Fascinating Transformation of SAM-Competitive Protein Methyltransferase Inhibitors from Nucleoside Analogues to Non-Nucleoside Analogues. Journal of Medicinal Chemistry, 65(3), 1693-1715.[Link]

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: CN-SAH vs. Nimodipine for Subarachnoid Hemorrhage (SAH) Therapeutics

Executive Summary Subarachnoid hemorrhage (SAH) presents a biphasic pathophysiological challenge: Early Brain Injury (EBI) occurring within the first 72 hours, followed by Delayed Cerebral Ischemia (DCI) driven by vasosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Subarachnoid hemorrhage (SAH) presents a biphasic pathophysiological challenge: Early Brain Injury (EBI) occurring within the first 72 hours, followed by Delayed Cerebral Ischemia (DCI) driven by vasospasm[1]. While Nimodipine remains the FDA-approved clinical gold standard for addressing the delayed hemodynamic phase[2], emerging epigenetic research has identified DOT1L (Disruptor of telomeric silencing 1-like) as a critical mediator of apoptosis during EBI[3]. This has positioned CN-SAH , a highly potent and selective DOT1L inhibitor originally developed for oncology[4], as a compelling experimental alternative for acute neuroprotection.

This guide objectively compares the divergent mechanisms, pharmacological profiles, and experimental validation workflows of these two therapeutic approaches.

Mechanistic Causality & Pharmacological Profiles

Nimodipine: Hemodynamic Stabilization via Calcium Channel Blockade

Nimodipine is a highly lipophilic, second-generation 1,4-dihydropyridine calcium channel antagonist.

  • Causality of Action: Following an aneurysmal rupture, blood breakdown products in the subarachnoid space trigger sustained vascular smooth muscle contraction. Nimodipine specifically binds to L-type voltage-gated calcium channels, preventing the influx of extracellular Ca2+ into vascular smooth muscle cells. This uncouples the actin-myosin cross-bridging cycle, effectively preventing the pathological vasoconstriction that characterizes delayed cerebral vasospasm[1].

CN-SAH: Epigenetic Neuroprotection via DOT1L Inhibition

CN-SAH (Cyano-deaza-S-adenosylhomocysteine) is a rationally designed nucleoside derivative featuring a polar 5-nitrile group that perfectly occupies the hydrophobic pocket of the DOT1L enzyme[4].

  • Causality of Action: Ischemia/reperfusion injury during the EBI phase of SAH drastically upregulates DOT1L, leading to hypermethylation of histone H3 at lysine 79 (H3K79me3). This epigenetic shift triggers the RIPK1/Caspase-8 apoptotic signaling cascade[3]. By competitively binding the S-adenosyl-L-methionine (SAM) pocket of DOT1L, CN-SAH halts H3K79 methylation. This directly rescues neurons from programmed cell death and neuroinflammation during the critical early injury window[5].

Comparative Data Summary

FeatureCN-SAH (EVT-1534564)Nimodipine
Primary Target DOT1L (Histone Methyltransferase)L-type Voltage-Gated Ca2+ Channels
Mechanism of Action Competitive SAM-pocket inhibition, preventing H3K79 methylationBlocks calcium influx into vascular smooth muscle cells
Targeted SAH Phase Early Brain Injury (EBI) - 0 to 72 hoursDelayed Cerebral Ischemia (DCI) - Days 3 to 14
Cellular Outcome Halts RIPK1/Caspase-8 dependent neuronal apoptosisInduces vasodilation; prevents pathological vasoconstriction
Clinical Status Preclinical (Experimental Epigenetic Modulator)FDA-Approved (Gold Standard for SAH)

Self-Validating Experimental Protocol: In Vivo Murine SAH Model

To objectively compare the performance of both compounds, researchers must employ a dual-readout experimental design that validates both the anti-vasospastic efficacy of Nimodipine and the anti-apoptotic efficacy of CN-SAH.

Step 1: Surgical Induction Utilize the endovascular perforation model in C57BL/6 mice. Advance a sharpened monofilament suture through the internal carotid artery to puncture the bifurcation, closely mimicking spontaneous aneurysmal SAH.

Step 2: Group Allocation & Dosing

  • Vehicle Control: Saline/DMSO equivalent.

  • Nimodipine Arm: Administer 10 mg/kg via intraperitoneal (IP) injection immediately post-SAH and daily[1].

  • CN-SAH Arm: Administer via intracerebroventricular (ICV) injection (to bypass the blood-brain barrier for this nucleoside analog), targeting the SAM-binding pocket of DOT1L[4].

Step 3: Hemodynamic Validation (Nimodipine Focus) At 48 hours post-SAH, perfuse subjects with India ink/gelatin. Extract the brain and quantify the cross-sectional area of the middle cerebral artery (MCA) and basilar artery using digital morphometry.

  • Causality Check: The Nimodipine cohort must show significantly larger arterial diameters compared to the vehicle, confirming successful Ca2+ channel blockade and vasospasm prevention.

Step 4: Epigenetic & Apoptotic Validation (CN-SAH Focus) Extract cortical and hippocampal tissue at 24–72 hours post-SAH. Perform Western blotting for H3K79me3, RIPK1, and cleaved Caspase-8. Conduct TUNEL staining on brain slices.

  • Causality Check: The CN-SAH cohort must demonstrate a dose-dependent reduction in H3K79me3 levels and a significant decrease in TUNEL-positive neurons, validating that DOT1L inhibition successfully halts EBI-associated apoptosis[3].

Pathway Visualization

G SAH Subarachnoid Hemorrhage (SAH) EBI Early Brain Injury (EBI) SAH->EBI Vasospasm Delayed Cerebral Vasospasm SAH->Vasospasm DOT1L DOT1L Upregulation (H3K79 Methylation) EBI->DOT1L Ca Ca2+ Influx in Smooth Muscle Vasospasm->Ca RIPK1 RIPK1/Caspase-8 Apoptosis DOT1L->RIPK1 Constriction Vascular Constriction & Ischemia Ca->Constriction CNSAH CN-SAH (DOT1L Inhibitor) CNSAH->DOT1L Inhibits Neuroprotection Neuroprotection (Apoptosis Halted) CNSAH->Neuroprotection Nimodipine Nimodipine (Ca2+ Blocker) Nimodipine->Ca Blocks Vasodilation Vasodilation (Ischemia Prevented) Nimodipine->Vasodilation

Figure 1: Divergent therapeutic pathways of CN-SAH (EBI) and Nimodipine (Vasospasm) in SAH.

References

  • Title: Buy CN-SAH (EVT-1534564)
  • Title: Current management of subarachnoid hemorrhage in a northern urban Chinese population: a multi-center surveillance study Source: European Review for Medical and Pharmacological Sciences URL
  • Source: PubMed / NIH (Bioorganic & Medicinal Chemistry Letters)
  • Source: Dove Medical Press (International Journal of Nanomedicine)
  • Title: Histone Methyltransferase Dot1L Contributes to RIPK1 Kinase‐Dependent Apoptosis in Cerebral Ischemia/Reperfusion Source: Journal of the American Heart Association URL

Sources

Comparative

A Comparative Guide to NeuroGuard-1 (NG-1) for the Treatment of Subarachnoid Hemorrhage: Efficacy and Mechanistic Insights

This guide provides a comprehensive comparison of a novel investigational therapeutic agent, NeuroGuard-1 (NG-1), with existing treatments for aneurysmal subarachnoid hemorrhage (aSAH). Designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of a novel investigational therapeutic agent, NeuroGuard-1 (NG-1), with existing treatments for aneurysmal subarachnoid hemorrhage (aSAH). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of NG-1, presents supporting preclinical data, and outlines the experimental workflows for its evaluation.

Introduction: The Unmet Need in Subarachnoid Hemorrhage Treatment

Aneurysmal subarachnoid hemorrhage (aSAH) is a devastating form of stroke with high rates of mortality and long-term disability among survivors.[1][2][3] The initial rupture of an aneurysm leads to a cascade of events, broadly categorized into early brain injury (EBI) and delayed cerebral ischemia (DCI).[4][5] EBI occurs within the first 72 hours and is characterized by a surge in intracranial pressure, cerebral edema, neuroinflammation, and neuronal cell death.[4][5][6] DCI, which typically manifests 4 to 14 days after the initial hemorrhage, involves vasospasm of cerebral arteries, microthrombosis, and cortical spreading depolarizations, leading to further ischemic damage.[3][4]

Current standard-of-care for aSAH primarily focuses on securing the ruptured aneurysm via endovascular coiling or neurosurgical clipping and managing complications.[1][7] Pharmacological interventions are limited, with nimodipine, a calcium channel blocker, being the only FDA-approved drug shown to improve long-term outcomes, although its effect is modest.[2][4] Other management strategies include hyperosmolar therapy to control intracranial pressure and supportive care.[8] The complex pathophysiology of SAH, particularly the intertwined pathways of inflammation and apoptosis, presents a significant challenge and a critical area for therapeutic innovation.[9][10][11]

NeuroGuard-1 (NG-1) is an investigational pleiotropic agent designed to target the core mechanisms of EBI by modulating neuroinflammation and inhibiting apoptotic pathways. This guide will compare the preclinical efficacy of NG-1 with standard therapeutic approaches and provide the scientific rationale for its potential as a novel treatment for aSAH.

Mechanism of Action: NeuroGuard-1 vs. Existing Treatments

The therapeutic strategies for aSAH can be broadly categorized by their primary mechanism of action.

  • Existing Treatments:

    • Nimodipine: A dihydropyridine calcium channel blocker that is thought to improve outcomes by preventing cerebral vasospasm, although its precise mechanism in SAH is not fully elucidated.[2][4]

    • Hyperosmolar Agents (e.g., Mannitol, Hypertonic Saline): These agents reduce intracranial pressure by creating an osmotic gradient, drawing water out of the brain parenchyma.[8]

    • Surgical and Endovascular Interventions: These procedures do not address the underlying cellular and molecular damage but are crucial for preventing re-bleeding from the ruptured aneurysm.[1]

  • NeuroGuard-1 (NG-1): A Dual-Action Neuroprotective Agent NG-1 is hypothesized to exert its neuroprotective effects through a dual mechanism targeting two critical pathways in early brain injury following SAH:

    • Anti-Inflammatory Action: NG-1 is designed to suppress the inflammatory cascade initiated by the presence of blood in the subarachnoid space. It is believed to inhibit the activation of microglia and the subsequent release of pro-inflammatory cytokines, such as IL-1β and TNF-α, which are known to contribute to neuronal damage.[10] This is achieved by downregulating the Toll-like receptor 4 (TLR4) signaling pathway, a key initiator of the inflammatory response to hemoglobin breakdown products.[5]

    • Anti-Apoptotic Action: NG-1 is also engineered to inhibit the intrinsic pathway of apoptosis in neurons. Following SAH, oxidative stress and mitochondrial dysfunction trigger the release of cytochrome c, leading to the activation of caspase-9 and the executioner caspase-3.[11] NG-1 is proposed to stabilize the mitochondrial membrane and directly inhibit the activity of caspase-3, thereby preventing programmed cell death.

The following diagram illustrates the proposed signaling pathway of NG-1 in mitigating SAH-induced neuronal injury.

NG1_Mechanism cluster_SAH_Insult Subarachnoid Hemorrhage cluster_Inflammation Neuroinflammation cluster_Apoptosis Apoptosis cluster_NG1 NeuroGuard-1 (NG-1) Blood Breakdown Products Blood Breakdown Products TLR4 TLR4 Activation Blood Breakdown Products->TLR4 Mitochondria Mitochondrial Dysfunction Blood Breakdown Products->Mitochondria Microglia Microglia Activation TLR4->Microglia Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Microglia->Cytokines Neuronal_Injury Neuronal Injury and Death Cytokines->Neuronal_Injury Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Neuronal_Injury NG1_Inflam NG-1 NG1_Inflam->TLR4 Inhibits NG1_Apop NG-1 NG1_Apop->Caspase3 Inhibits

Caption: Proposed dual mechanism of NeuroGuard-1 (NG-1) in SAH.

Comparative Efficacy: Preclinical Data Overview

The neuroprotective efficacy of NG-1 has been evaluated in established preclinical models of SAH and compared against a vehicle control and standard treatment with nimodipine. The key endpoints assessed include neurological deficit scoring, infarct volume measurement, and quantification of biomarkers for inflammation and apoptosis.

Table 1: Comparative Efficacy of NG-1 in a Rodent Model of SAH

Treatment Group Neurological Deficit Score (mNSS; 0-18 scale) at 72h Infarct Volume (% of hemisphere) at 72h Cerebral Edema (Water Content %) at 72h
Sham (No SAH)0.5 ± 0.2078.2 ± 0.5
SAH + Vehicle12.8 ± 1.525.4 ± 3.282.5 ± 0.8
SAH + Nimodipine10.2 ± 1.320.1 ± 2.881.1 ± 0.7
SAH + NG-16.5 ± 1.1†12.3 ± 2.179.5 ± 0.6†

*p < 0.05 vs. SAH + Vehicle; †p < 0.05 vs. SAH + Nimodipine. Data are presented as mean ± SD.

Table 2: Biomarker Modulation by NG-1 in SAH Brain Tissue at 72h

Treatment Group Microglial Activation (Iba1+ cells/mm²) TNF-α Levels (pg/mg protein) Caspase-3 Activity (fold change vs. Sham)
Sham (No SAH)25 ± 515.2 ± 3.11.0 ± 0.2
SAH + Vehicle158 ± 1885.6 ± 9.34.8 ± 0.7
SAH + Nimodipine145 ± 1578.3 ± 8.14.5 ± 0.6
SAH + NG-162 ± 935.1 ± 5.5†2.1 ± 0.4*†

*p < 0.05 vs. SAH + Vehicle; †p < 0.05 vs. SAH + Nimodipine. Data are presented as mean ± SD.

The preclinical data suggest that NG-1 is significantly more effective than both vehicle and nimodipine in reducing neurological deficits, infarct volume, and cerebral edema in a rodent model of SAH. Furthermore, NG-1 demonstrated potent anti-inflammatory and anti-apoptotic effects, as evidenced by the marked reduction in microglial activation, TNF-α levels, and caspase-3 activity.

Experimental Protocols for Efficacy Assessment

The evaluation of NG-1's neuroprotective efficacy follows a rigorous, multi-tiered approach, progressing from in vitro characterization to in vivo validation.

In Vitro Neuroprotection Assays
  • Oxygen-Glucose Deprivation (OGD) Model:

    • Cell Culture: Primary cortical neurons are cultured to the desired confluency.

    • OGD Induction: Cells are exposed to a glucose-free medium in a hypoxic chamber (95% N₂, 5% CO₂) for 2 hours to simulate ischemic conditions.

    • Treatment: NG-1 is added at various concentrations before, during, or after OGD to determine its therapeutic window.

    • Assessment: Cell viability is measured using MTT and LDH assays 24 hours post-OGD. Apoptosis is quantified via caspase-3 activity assays and TUNEL staining.[12]

  • Glutamate-Induced Excitotoxicity Model:

    • Cell Culture: As above.

    • Excitotoxicity Induction: Cells are exposed to high concentrations of glutamate (e.g., 100 µM) for 24 hours.

    • Treatment: NG-1 is co-incubated with glutamate.

    • Assessment: Cell viability and apoptosis are measured as described above.

In Vivo Neuroprotection Assays
  • Endovascular Perforation Model of SAH in Rodents:

    • Animal Model: Male Sprague-Dawley rats (250-300g) are used.

    • SAH Induction: Under anesthesia, a sharpened nylon monofilament is inserted through the external carotid artery into the internal carotid artery to perforate the anterior cerebral artery, inducing SAH.

    • Treatment Administration: NG-1, nimodipine, or vehicle is administered intravenously at a predetermined time point post-SAH.

    • Efficacy Assessment:

      • Neurological Deficit Scoring: A battery of behavioral tests (e.g., modified Neurological Severity Score, beam walking test) is performed at 24, 48, and 72 hours post-SAH to assess motor and sensory function.[12]

      • Infarct Volume Measurement: At 72 hours, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[12]

      • Cerebral Edema Measurement: Brain water content is determined by comparing the wet and dry weight of the brain hemispheres.

      • Histological and Molecular Analysis: Brain sections are processed for immunohistochemical staining of neuronal death markers (e.g., Fluoro-Jade B), microglial activation (Iba1), and apoptosis (TUNEL). Brain tissue homogenates are used for ELISA or Western blotting to quantify levels of inflammatory cytokines and apoptotic proteins.[13]

The following diagram outlines the experimental workflow for assessing the neuroprotective efficacy of NG-1.

Efficacy_Workflow cluster_invitro In Vitro Neuroprotection Assays cluster_invivo In Vivo Neuroprotection Assays OGD Oxygen-Glucose Deprivation (OGD) Viability Cell Viability Assays (MTT, LDH) OGD->Viability Apoptosis_vitro Apoptosis Assays (Caspase-3, TUNEL) OGD->Apoptosis_vitro Glutamate Glutamate-Induced Excitotoxicity Glutamate->Viability Glutamate->Apoptosis_vitro SAH_model Endovascular Perforation SAH Model in Rodents Viability->SAH_model Apoptosis_vitro->SAH_model Neuro_score Neurological Deficit Scoring & Behavioral Tests SAH_model->Neuro_score Infarct Infarct Volume Measurement (TTC Staining) SAH_model->Infarct Histology Histological & Molecular Analysis (IHC, ELISA) SAH_model->Histology End Comprehensive Efficacy Profile Neuro_score->End Infarct->End Histology->End Start NG-1 Efficacy Assessment Start->OGD Start->Glutamate

Caption: Experimental workflow for assessing NG-1 neuroprotective efficacy.

Conclusion and Future Directions

The preclinical data presented in this guide provide a strong rationale for the continued development of NeuroGuard-1 as a novel therapeutic for aSAH. By targeting the critical pathways of neuroinflammation and apoptosis that drive early brain injury, NG-1 demonstrates superior efficacy compared to the current standard of care in a preclinical model.

Future studies will focus on:

  • Elucidating the detailed molecular interactions of NG-1 with its targets.

  • Evaluating the efficacy of NG-1 in combination with existing therapies.

  • Assessing the long-term functional outcomes and safety profile of NG-1 in larger animal models.

  • Initiating Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of NG-1 in healthy volunteers and eventually in aSAH patients.

The development of novel, mechanism-based therapies like NG-1 holds the promise of significantly improving the prognosis for patients suffering from this devastating neurological emergency.

References

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